Product packaging for 3-Methoxy-N-(p-tolyl)aniline(Cat. No.:CAS No. 123017-90-3)

3-Methoxy-N-(p-tolyl)aniline

Cat. No.: B8716496
CAS No.: 123017-90-3
M. Wt: 213.27 g/mol
InChI Key: RESFQAMFZBHEMM-UHFFFAOYSA-N
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Description

Contextualization within Substituted Anilines and Arylamine Derivatives

Substituted anilines are a class of organic compounds derived from aniline (B41778), where one or more hydrogen atoms on the benzene (B151609) ring or the amino group have been replaced by other functional groups. wisdomlib.orgfishersci.com These compounds are fundamental precursors in a multitude of chemical syntheses. wisdomlib.org

N-Arylamines, and specifically diarylamines, are organic compounds characterized by a nitrogen atom connected to at least one aryl (aromatic ring) substituent. wikipedia.org The formation of the carbon-nitrogen (C-N) bond is a pivotal transformation in organic synthesis. wjpmr.com These structures are not merely synthetic curiosities; they are core structural motifs in a wide range of pharmaceuticals, agrochemicals, dyes, and functional materials. rsc.org N-alkylanilines, a related class, are also crucial frameworks in many drug molecules and serve as versatile synthetic intermediates. rsc.org The prevalence of the N-arylamine scaffold in biologically active molecules underscores its long-standing importance in medicinal chemistry. wjpmr.com Their utility extends to materials science, where they are integral to the development of polymers and molecular electronics.

The properties of an aromatic compound are significantly influenced by its substituents. The methoxy (B1213986) group (-OCH₃) and the tolyl group (-C₆H₄-CH₃) are common substituents that impart distinct characteristics to a molecule.

The methoxy group is an alkoxy group consisting of a methyl group bonded to an oxygen atom. wikipedia.org When attached to a benzene ring, it acts as a powerful electron-donating group through resonance, increasing electron density primarily at the ortho and para positions. vaia.com However, due to the high electronegativity of the oxygen atom, it also exerts a weaker, electron-withdrawing inductive effect. vaia.com This dual nature influences the molecule's reactivity, solubility, and pharmacokinetic properties. fiveable.meresearchgate.net The methoxy group is a common feature in many pharmaceuticals and natural products, where it can engage in various molecular interactions and is considered a useful substituent for medicinal chemistry exploration. wikipedia.orgtandfonline.com

The tolyl group is a functional group derived from toluene (B28343) (methylbenzene). wikipedia.org It exists as three structural isomers: ortho (o-), meta (m-), and para (p-), depending on the relative positions of the methyl group and the point of attachment. wikipedia.org Tolyl groups are generally considered nonpolar and hydrophobic. wikipedia.org Their presence can influence the steric environment and packing of molecules in the solid state. lew.ro P-tolyl compounds are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. chemicalbull.com

Historical Development and Emerging Research Interest in 3-Methoxy-N-(p-tolyl)aniline

The synthesis of diarylamines has evolved significantly over the past century, moving from harsh, classical methods to more sophisticated and milder catalytic systems. The specific compound this compound has appeared in the literature primarily as a synthetic intermediate, with focused research on its properties being limited.

The construction of the C–N bond in diarylamines has historically been achieved through methods like the Ullmann condensation (also known as the Ullmann reaction). First reported in the early 1900s, this reaction typically involves the coupling of an aryl halide with an amine (or alcohol or thiol) in the presence of copper or a copper salt, often at high temperatures. slideshare.netnih.gov While useful, the classical Ullmann reaction suffered from limitations, including the need for harsh conditions and stoichiometric amounts of copper. nih.gov Modern variations have been developed to proceed under milder conditions, sometimes using deep eutectic solvents. nih.govresearchgate.net

A major breakthrough in C–N bond formation was the development of the Buchwald-Hartwig amination in the mid-1990s. snnu.edu.cnrsc.org This palladium-catalyzed cross-coupling reaction joins an aryl halide or pseudohalide with an amine. rsc.org Compared to the Ullmann condensation, the Buchwald-Hartwig reaction generally offers milder reaction conditions, a broader substrate scope, higher yields, and better functional group tolerance, making it a powerful and widely used tool in modern organic synthesis. snnu.edu.cn The reaction's success is highly dependent on the choice of phosphine (B1218219) ligand, with several generations of ligands having been developed to improve catalytic efficiency. snnu.edu.cn Nickel-catalyzed amination reactions have also emerged as a more cost-effective alternative to palladium. nih.gov

FeatureUllmann CondensationBuchwald-Hartwig Amination
CatalystCopper (Cu) or Copper SaltsPalladium (Pd) or Nickel (Ni)
Typical ConditionsHigh temperatures (often >150°C)Milder temperatures (often <120°C)
Substrate ScopeMore limited, often requires activated aryl halidesVery broad, includes unactivated aryl halides and various amines
Key DevelopmentEarly 20th centuryMid-1990s
LigandsOften ligandless or uses simple ligands (e.g., diamines)Crucial for success; various phosphine and carbene ligands

A review of the scientific literature reveals that this compound (CAS Number: 123017-90-3) is not a widely studied compound. bldpharm.combldpharm.com Its appearance is often as an intermediate in synthetic sequences rather than the final target of investigation. For example, one study reports the synthesis of this compound as part of a route to carbazole (B46965) alkaloids. mdpi.com There is a scarcity of published data concerning its detailed physicochemical properties, spectroscopic characterization, crystal structure, or exploration of its potential in materials science or medicinal chemistry. This contrasts with the extensive research available for the broader class of diarylamines and other substituted anilines. The primary research gap is, therefore, the lack of a comprehensive characterization and systematic investigation into the potential applications of this specific molecule.

Research Rationale and Scope of Investigation for this compound

The rationale for a focused investigation of this compound stems directly from the identified research gaps. The unique substitution pattern—a meta-methoxy group on one ring and a para-tolyl group on the other—presents an interesting case study for structure-property analysis. The methoxy group's electronic effects and the tolyl group's steric and hydrophobic contributions could lead to novel properties.

A thorough investigation would encompass several key areas:

Optimized Synthesis and Purification: Developing a high-yield, scalable synthesis protocol.

Comprehensive Characterization: Full spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of fundamental physical properties.

Structural Analysis: Elucidation of its single-crystal X-ray structure to understand its solid-state conformation and intermolecular interactions.

Exploration of Reactivity: Investigating its behavior in further chemical transformations, such as electrophilic substitution or oxidation, to assess its utility as a synthetic building block.

Screening for Potential Applications: Evaluating its properties for potential use in areas where diarylamines are prevalent, such as in the synthesis of organic light-emitting diode (OLED) materials, antioxidants, or as a scaffold for new pharmaceutical leads.

Such a study would fill a void in the chemical literature and could potentially uncover a useful and interesting molecule for the broader scientific community.

Data for this compound

PropertyValueReference
CAS Number123017-90-3 bldpharm.combldpharm.com
Molecular FormulaC₁₄H₁₅NO bldpharm.commdpi.com
Molecular Weight213.28 g/mol fluorochem.co.uk
Physical StateReported as a yellow oil mdpi.com
SMILES CodeCC1=CC=C(NC2=CC=CC(OC)=C2)C=C1 bldpharm.com

Articulation of Primary Research Objectives and Hypotheses

The primary research objectives surrounding this compound are multifaceted. A core focus lies in the development of efficient and selective synthetic methodologies for its preparation. rsc.org Researchers have hypothesized that transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide high-yielding and scalable routes to this and related diarylamines. mdpi.comresearchgate.net For instance, studies have explored the use of palladium and copper catalysts to facilitate the C-N bond formation between an appropriate aryl halide and an aniline derivative. rsc.orgmdpi.comresearchgate.net

Another key objective is the elucidation of its reactivity and the exploration of its utility as a synthetic intermediate. It is hypothesized that the electron-donating nature of the methoxy and tolyl groups can influence the regioselectivity of electrophilic aromatic substitution reactions on the aniline ring system. Furthermore, the secondary amine functionality serves as a handle for further chemical transformations, enabling the construction of more complex molecular architectures.

Contribution of Comprehensive Research on this compound to Organic Synthesis and Materials Science

Comprehensive research into this compound has made notable contributions to both organic synthesis and materials science.

In the realm of organic synthesis , this compound serves as a key precursor for the synthesis of various heterocyclic compounds. For example, it has been utilized in the preparation of carbazole alkaloids, which are a class of natural products with diverse biological activities. mdpi.comresearchgate.net The synthesis of these complex molecules often relies on the strategic functionalization of the diarylamine core.

In materials science , derivatives of this compound are being investigated for their potential applications in advanced materials. The aromatic nature of the compound, coupled with the potential for modification, makes it an attractive candidate for the development of organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials. smolecule.com Research is ongoing to understand how the electronic and steric properties of this and similar diarylamines can be tuned to achieve desired material characteristics. For instance, derivatives of this compound have been explored in the synthesis of novel maleimides, which have shown interesting fluorescent properties. cbijournal.com

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis and reactivity of this compound. Palladium-catalyzed synthesis has been demonstrated as an effective method for its preparation. mdpi.comresearchgate.net One study reported the synthesis of this compound from 3-anilino-2-cyclohexen-1-ones using a palladium on carbon (Pd/C) catalyst. mdpi.comresearchgate.net The reaction proceeds through an initial aromatization followed by methylation. mdpi.comresearchgate.net

Spectroscopic data for this compound has been well-characterized. The 1H NMR spectrum typically shows characteristic signals for the aromatic protons, the methoxy group, and the methyl group of the tolyl moiety. mdpi.com

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound39253-43-5C14H15NO213.28
3-methoxy-n-methyl-n-(p-tolyl)aniline63430-63-7C15H17NO227.307
4-Methoxy-N-(p-tolyl)aniline39253-43-5C14H15NO213.28

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B8716496 3-Methoxy-N-(p-tolyl)aniline CAS No. 123017-90-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123017-90-3

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-methoxy-N-(4-methylphenyl)aniline

InChI

InChI=1S/C14H15NO/c1-11-6-8-12(9-7-11)15-13-4-3-5-14(10-13)16-2/h3-10,15H,1-2H3

InChI Key

RESFQAMFZBHEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=CC=C2)OC

Origin of Product

United States

Methodologies for the Synthesis of 3 Methoxy N P Tolyl Aniline

Retrosynthetic Analysis of the 3-Methoxy-N-(p-tolyl)aniline Molecular Architecture

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. youtube.comslideshare.net This process involves strategically breaking bonds, known as disconnections, which correspond to reliable forward chemical reactions. youtube.comslideshare.net

The most logical disconnection for this compound is at the C-N bond, as this simplifies the molecule into two readily accessible aromatic fragments. youtube.com This approach is advantageous as it breaks the molecule at a branch point, reducing complexity and allowing for a convergent synthesis where the two key fragments are prepared separately and then combined. youtube.com This C-N bond formation is a fundamental transformation in organic synthesis. rsc.org

The disconnection of the C-N bond in this compound leads to two primary synthons: a 3-methoxyphenyl (B12655295) cation and a p-tolylamide anion, or a p-tolyl cation and a 3-methoxyanilide anion. The corresponding synthetic equivalents for these synthons are:

Route A: 3-haloanisole (e.g., 3-iodoanisole (B135260) or 3-bromoanisole) and p-toluidine (B81030).

Route B: 4-halotoluene (e.g., 4-iodotoluene (B166478) or 4-bromotoluene) and 3-methoxyaniline.

These precursors are commercially available and serve as the foundational building blocks for the synthesis of the target molecule.

Established and Novel Synthetic Pathways to this compound

The formation of the C-N bond between the chosen precursors is typically achieved through transition-metal-catalyzed cross-coupling reactions. These methods have largely replaced harsher, traditional techniques due to their milder reaction conditions and broader substrate scope. wikipedia.orgsnnu.edu.cn

Palladium and copper complexes are the most common catalysts for the N-arylation of amines. pageplace.de These reactions have become powerful tools for the construction of arylamines. snnu.edu.cn

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for forming C-N bonds. wikipedia.orgsnnu.edu.cn The reaction typically involves an aryl halide or triflate, an amine, a base, and a palladium catalyst with a suitable phosphine (B1218219) ligand. wikipedia.orgsnnu.edu.cn

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the palladium(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the desired arylamine and regenerate the catalyst. snnu.edu.cn The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results by promoting the reductive elimination step. snnu.edu.cn For the synthesis of this compound, a typical procedure would involve reacting 3-iodoanisole with p-toluidine in the presence of a palladium catalyst like Pd(OAc)₂ and a phosphine ligand such as P(o-tolyl)₃ or a more advanced biarylphosphine ligand, along with a base like sodium tert-butoxide. wikipedia.orgsnnu.edu.cn Research has shown that both electron-rich and electron-deficient aryl halides can be effectively coupled using this methodology. acs.orguit.no

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern variations have been developed that proceed under milder conditions, often with the use of ligands to facilitate the coupling. wikipedia.orgorganic-chemistry.orgfrontiersin.org

In the context of synthesizing this compound, an Ullmann-type reaction could involve heating 3-iodoanisole with p-toluidine in the presence of a copper(I) salt, such as CuI, and a base like potassium carbonate, often in a polar, high-boiling solvent. frontiersin.orgrsc.org Ligands such as 1,10-phenanthroline (B135089) or various amino acids can accelerate the reaction and improve yields. frontiersin.org Recent advancements have even demonstrated ligand-free copper-catalyzed N-arylation in environmentally friendly solvents like deep eutectic solvents. frontiersin.org A study describes the coupling of 3-iodoanisole with lithium amide (LiNH₂) followed by another aryl halide, which could be adapted for the synthesis of unsymmetrical diarylamines. rsc.org

Transition-Metal-Catalyzed N-Arylation Reactions

Catalytic Systems and Reaction Condition Optimization for High Yield and Selectivity

The synthesis of diarylamines, including this compound, is prominently achieved through transition-metal-catalyzed C-N cross-coupling reactions. Palladium- and copper-based catalytic systems are the most common, with the Buchwald-Hartwig amination (palladium-catalyzed) being a particularly powerful method due to its broad substrate scope and mild reaction conditions. organic-chemistry.orgacs.org

Palladium-Catalyzed Systems:

A specific method for the synthesis of this compound involves the palladium-catalyzed aromatization of an N-arylcyclohexane enaminone intermediate. In one study, 3-(p-Tolylamino)cyclohex-2-en-1-one was treated with 10% Palladium on carbon (Pd/C) in dry methanol (B129727) at a high temperature, followed by methylation, to afford the final product. mdpi.comresearchgate.net

Optimization of such catalytic systems often involves screening different ligands, bases, and solvents. For Buchwald-Hartwig reactions, ligands like triphenylphosphine (B44618) (PPh3), BINAP, and Xantphos are frequently employed in combination with bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (B84403) (K3PO4). researchgate.net The choice of solvent can also be critical, with common options including toluene (B28343), DMF, and more recently, bio-based solvents like eucalyptol (B1671775). researchgate.net Research has shown that a combination of Pd(OAc)2, a specific phosphine ligand, and a suitable base can be fine-tuned to achieve high yields, often above 90%. acs.orgnih.gov

Copper-Catalyzed Systems:

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents an older but still relevant method for diarylamine synthesis. These reactions typically require harsher conditions than their palladium-catalyzed counterparts. acs.org However, developments have led to more efficient systems using copper iodide (CuI) with various ligands, such as bisaryl oxalic diamides or 4-hydroxy-l-proline, which allow the reaction to proceed at lower temperatures. organic-chemistry.org The use of copper catalysts is advantageous due to the lower cost and higher abundance of copper compared to palladium. mdpi.com

Comparative Data on Catalytic Systems:

The selection between palladium and copper catalysis often depends on the specific substrates and desired reaction conditions. Palladium systems generally offer milder conditions and a broader functional group tolerance, while copper systems can be more cost-effective.

Catalyst SystemTypical CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Palladium10% Pd/C-K2CO3Methanol, Acetone210, reflux83 mdpi.comresearchgate.net
PalladiumPd(OAc)2XantphosK3PO4Toluene110High researchgate.netbristol.ac.uk
NickelNi(acac)2-K3PO4Dioxane10094 nih.gov
CopperCuIDiamineK3PO4Dioxane110~90 organic-chemistry.org

This table presents typical conditions for diarylamine synthesis; specific yields for this compound may vary.

Alternative Synthetic Approaches to the this compound Core

Beyond transition-metal-catalyzed cross-coupling, other synthetic routes provide access to the this compound structure.

Reductive Amination Routes

Reductive amination is a versatile and widely used method for forming C-N bonds. semanticscholar.org This approach can synthesize this compound through two primary pathways:

Reaction of 3-methoxybenzaldehyde (B106831) with p-toluidine.

Reaction of p-tolualdehyde with 3-methoxyaniline.

The process involves the initial formation of an imine intermediate from the aldehyde and amine, which is then reduced in situ to the secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. semanticscholar.org Catalytic hydrogenation using H2 gas over a metal catalyst (e.g., Pd/C, Ni) is also an effective method. sorbonne-universite.fr Ruthenium and Iridium complexes have also been developed as efficient catalysts for this transformation under mild conditions. researchgate.netoup.com

AldehydeAmineReducing SystemCatalyst (if any)ConditionsYield (%)Reference
Benzaldehydep-ToluidineNaTeH-Ethanol, 45°C49 scispace.com
p-MethoxybenzaldehydeN-methylanilinePh2SiH2[RuCl2(p-cymene)]2CH2Cl2, rt80 oup.com
Benzaldehydep-ToluidineHantzsch esterMandelic AcidTHF, rtHigh rsc.org
AldehydesNitroarenesH2Ag/Al2O3Toluene, 110°Cup to 92 masterorganicchemistry.com

This table illustrates general conditions for reductive amination leading to secondary amines.

Electrophilic or Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) offers a metal-free pathway to diarylamines. This reaction typically requires an aryl halide activated by strong electron-withdrawing groups (such as a nitro group) at the ortho or para position to the leaving group. pressbooks.pubacs.org For the synthesis of this compound, this could theoretically involve the reaction of p-toluidine with an activated 3-haloanisole. However, the methoxy (B1213986) group is an activating group, which makes standard SNAr challenging without additional strong deactivating groups on the ring. pressbooks.pub

The Smiles rearrangement is another intramolecular nucleophilic aromatic substitution method that can be used to synthesize diarylamines under metal-free conditions. acs.org A recent variation involves a desulfinylative Smiles rearrangement, which proceeds under mild conditions and provides access to sterically hindered diarylamines that are difficult to obtain via intermolecular SNAr. researchgate.netd-nb.info

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, use less hazardous materials, and improve energy efficiency.

Solvent Selection and Solvent-Free Methodologies

A key focus of green chemistry is the replacement of volatile and toxic organic solvents.

Green Solvents: Research has explored using water, often with surfactants or polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), to facilitate nucleophilic aromatic substitution reactions. rsc.org For other catalytic syntheses, bio-based solvents such as eucalyptol have been successfully used for Buchwald-Hartwig aminations. researchgate.net

Solvent-Free Synthesis: Performing reactions without a solvent can significantly reduce waste and simplify purification. Several methods for diarylamine synthesis have been adapted to solvent-free conditions, often aided by microwave irradiation or the use of solid-supported catalysts. acs.orgnih.gov Grinding techniques at room temperature also represent a solvent-free approach. researchgate.net

Catalyst Reuse and Recyclability Assessments

Developing recyclable catalytic systems is crucial for sustainable chemical manufacturing.

Heterogeneous Catalysts: Supporting catalysts on solid materials like alumina, silica, or polymers allows for easy separation from the reaction mixture by filtration and subsequent reuse. masterorganicchemistry.com Gold-palladium alloy nanoparticles on a titanium dioxide support have been shown to be reusable for the synthesis of diarylamines. bristol.ac.uk

Magnetic Catalysts: Attaching a catalyst to magnetic nanoparticles (e.g., Fe3O4) allows for its recovery using an external magnet, a simple and efficient separation method. oup.com

Homogeneous Recyclable Catalysts: Strategies have been developed to recycle homogeneous catalysts. For instance, using a biphasic solvent system can allow the catalyst to be retained in one phase while the product is extracted into another. acs.org Solid molecular catalysts, such as N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies, have been shown to be recyclable over 20 times for the N-monomethylation of anilines without significant loss of activity. d-nb.info

The recyclability of these catalysts is a key metric of their "greenness," with studies often reporting the yield over multiple consecutive runs to demonstrate their stability and continued efficacy. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Methoxy N P Tolyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. By analyzing the chemical environment of each nucleus, primarily ¹H and ¹³C, a detailed molecular picture can be constructed.

The ¹H NMR spectrum of 3-Methoxy-N-(p-tolyl)aniline provides critical information regarding the number of different types of protons, their electronic environment, and their proximity to neighboring protons. The expected chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the aromatic rings. Based on data from analogous compounds like 3-methoxy-N-phenylaniline and 4-methoxy-N-(p-tolyl)aniline, the predicted ¹H NMR spectral data in a suitable solvent like CDCl₃ are as follows. thieme-connect.com

The aromatic protons on the 3-methoxyphenyl (B12655295) ring are expected to appear as complex multiplets due to their differing electronic environments. The proton at C2 would likely be a doublet, while the protons at C4, C5, and C6 would show a more complex splitting pattern. The tolyl ring protons, due to the para-substitution, would likely appear as two distinct doublets. The methoxy and methyl protons are expected to be sharp singlets in the upfield region of the spectrum. The N-H proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (p-tolyl)~7.10d~8.0
Aromatic-H (p-tolyl)~7.05d~8.0
Aromatic-H (methoxyphenyl, C5)~7.17t~8.2
Aromatic-H (methoxyphenyl, C2, C4, C6)~6.50-6.70m-
N-H~5.50br s-
OCH₃~3.78s-
CH₃ (tolyl)~2.31s-

Note: The predicted values are based on spectral data of similar compounds. thieme-connect.comacs.org Actual experimental values may vary.

The ¹³C NMR spectrum offers a direct view of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms. The aromatic region will show a number of signals corresponding to the substituted and unsubstituted carbons of the two phenyl rings. The carbons attached to the nitrogen and oxygen atoms will be shifted downfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C= (Aromatic, C-O)~160.7
C= (Aromatic, C-N)~144.6
C= (Aromatic, C-N, tolyl)~142.8
C= (Aromatic, C-CH₃)~129.9
C= (Aromatic, CH, tolyl)~129.4
C= (Aromatic, CH)~121.3
C= (Aromatic, CH)~118.4
C= (Aromatic, CH)~110.2
C= (Aromatic, CH)~106.2
C= (Aromatic, CH)~103.4
OCH₃~55.2
CH₃ (tolyl)~20.6

Note: The predicted values are based on spectral data of similar compounds. thieme-connect.comacs.org Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments is indispensable.

A COSY experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. In the COSY spectrum of this compound, cross-peaks would be expected between adjacent aromatic protons on both the methoxyphenyl and tolyl rings, confirming their relative positions. For instance, the proton at C5 of the methoxyphenyl ring would show a correlation with the protons at C4 and C6. Similarly, the doublets corresponding to the tolyl ring protons would show a cross-peak to each other.

HSQC and HMBC are powerful 2D NMR techniques that correlate proton and carbon signals. An HSQC spectrum identifies which protons are directly attached to which carbon atoms, showing a correlation peak for each C-H bond. rsc.org This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are spin-coupled. This is particularly useful for determining the three-dimensional structure and preferred conformation of a molecule. In the case of this compound, a NOESY spectrum would be expected to show cross-peaks between protons that are close in space. For instance, the N-H proton should show a NOE correlation to the protons on the adjacent aromatic rings (specifically the ortho protons). Furthermore, the methoxy group protons may show a NOE to the proton at the C2 position of the phenyl ring, providing insight into the rotational conformation around the C-O bond. The spatial relationship between the two aromatic rings could also be probed by observing NOEs between their respective protons. researchgate.net

Two-Dimensional (2D) NMR Techniques for Connectivity Mapping

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful, non-destructive technique for identifying functional groups and providing a unique molecular fingerprint of a compound. By probing the quantized vibrational energy states of a molecule, both Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer complementary information regarding molecular structure and bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Characteristic Absorptions

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of particular functional groups. For this compound, the key functional groups include the secondary amine (N-H), the methoxy group (-OCH₃), the C-N bond, and the aromatic rings.

The presence of the methoxy group gives rise to several characteristic bands. The asymmetric and symmetric C-H stretching vibrations of the -OCH₃ group are anticipated in the 2950-2850 cm⁻¹ region. A strong absorption due to the C-O-C asymmetric stretching is expected around 1266 cm⁻¹, with the symmetric stretch appearing near 1042 cm⁻¹. mdpi.comresearchgate.net

Vibrations associated with the aromatic rings produce a series of bands. The C=C stretching vibrations within the benzene (B151609) rings typically appear in the 1600-1450 cm⁻¹ range. mdpi.comresearchgate.netekb.eg The C-N stretching vibration of the aryl amine is expected in the 1360-1250 cm⁻¹ region. researchgate.net Out-of-plane (OOP) C-H bending vibrations, which are indicative of the substitution pattern on the aromatic rings, are expected in the 900-675 cm⁻¹ range. researchgate.net

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound (Based on data for 3-Methoxy-N-(m-tolyl)aniline and general spectroscopic principles mdpi.comresearchgate.netresearchgate.netresearchgate.net)

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3391Medium-SharpN-H Stretch (Secondary Amine)
~3050-3000Medium-WeakAromatic C-H Stretch
~2950, ~2840MediumAsymmetric & Symmetric CH₃ Stretch (Methoxy)
~1590StrongAromatic C=C Ring Stretch
~1490StrongAromatic C=C Ring Stretch
~1266StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1203MediumAromatic C-N Stretch
~1155MediumAromatic C-H in-plane bend
~1042StrongSymmetric C-O-C Stretch (Aryl Ether)
~820StrongC-H out-of-plane bend (p-disubstituted ring)
~765, ~687StrongC-H out-of-plane bend (m-disubstituted ring)

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to FTIR. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum, often produce strong signals in the Raman spectrum.

Table 2: Expected Characteristic Raman Shifts for this compound (Based on theoretical principles and data for analogous structures researchgate.netusda.gov)

Raman Shift (cm⁻¹)Predicted IntensityVibrational Mode Assignment
~3050MediumAromatic C-H Stretch
~1600StrongSymmetric Aromatic C=C Ring Stretch (Ring Breathing)
~1290MediumC-N Stretch
~1170MediumC-H in-plane bend
~1000StrongRing Breathing mode (p-substituted ring)
~750MediumC-O-C Deformation

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition of a compound. Furthermore, analysis of the fragmentation patterns can be used to deduce the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) measures the m/z values of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule by distinguishing between compounds that have the same nominal mass but different chemical formulas.

For this compound, the exact mass has been determined experimentally using electron ionization (EI) HRMS. mdpi.com The calculated mass for the molecular ion [M]⁺ of the formula C₁₄H₁₅NO was 213.1154, and the experimentally observed mass was 213.1153. mdpi.com This excellent correlation confirms the elemental composition of the compound.

Table 3: HRMS Data for this compound

ParameterValueSource
Molecular FormulaC₁₄H₁₅NO-
Calculated m/z ([M]⁺)213.1154 mdpi.com
Observed m/z ([M]⁺)213.1153 mdpi.com
Mass Difference (ppm)-0.47Calculated

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion), subjecting it to fragmentation, and then analyzing the resulting product ions. This process provides detailed insights into the structure of the molecule by revealing its fragmentation pathways.

The electron ionization (EI) mass spectrum for this compound shows a base peak at m/z 213, corresponding to the molecular ion [M]⁺. mdpi.com The fragmentation pattern is characteristic of diarylamines and aromatic ethers. Key fragmentation steps can be proposed based on the observed product ions.

A common fragmentation pathway for tolyl-containing compounds involves the loss of a hydrogen atom followed by rearrangement to form the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. mdpi.commdpi.com Another significant fragmentation route for aromatic methyl ethers is the loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da). For this compound, this would lead to fragments from the methoxy-aniline portion of the molecule. The loss of the methoxy group (•OCH₃, 31 Da) is also a possible pathway.

Analysis of the reported fragments allows for the postulation of the fragmentation pathways:

m/z 213 ([M]⁺): The molecular ion. mdpi.com

m/z 200: Loss of a methyl radical (•CH₃), likely from the methoxy group, is a plausible initial step, but the observed m/z is 200, a loss of 13 Da (CH). This could be due to a complex rearrangement.

m/z 189: This corresponds to a loss of 24 Da from the molecular ion.

m/z 174: Represents a loss of 39 Da from the molecular ion.

m/z 160: A loss of 53 Da from the molecular ion.

m/z 91: A prominent peak likely corresponding to the stable tropylium ion formed from the p-tolyl group. mdpi.commdpi.com

Table 4: Major Fragments Observed in the EI-Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment Identity/LossSource
213100[C₁₄H₁₅NO]⁺ (Molecular Ion) mdpi.com
20023[M - CH]⁺ mdpi.com
18924[M - C₂H₄]⁺ or other mdpi.com
17421[M - C₃H₃]⁺ or other mdpi.com
16039[M - C₄H₅]⁺ or other mdpi.com
13011[M - C₆H₅N]⁺ or other mdpi.com
9112[C₇H₇]⁺ (Tropylium ion) mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO) to higher energy orbitals (typically LUMO).

The structure of this compound contains two aromatic rings connected by a nitrogen atom, forming a conjugated system that acts as a chromophore. This structure is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions within the aromatic systems. rsc.orgtandfonline.com The presence of the electron-donating methoxy group (-OCH₃) and the secondary amine (-NH-) group, which can also donate its lone pair into the aromatic system, typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

While specific experimental UV-Vis spectra for this compound were not found in the searched literature, related N-aryl aniline (B41778) derivatives show characteristic absorption bands. tandfonline.comsciencepublishinggroup.com It is anticipated that this compound would display at least two main absorption bands: one at a shorter wavelength corresponding to the benzene ring transitions, and a second, broader band at a longer wavelength related to the charge-transfer character of the entire conjugated system. The position and intensity of these bands can be influenced by solvent polarity.

Information regarding the emission (fluorescence or phosphorescence) properties of this compound is not available in the consulted literature. Many diarylamines are known to be fluorescent, and further investigation would be required to characterize the emission spectrum, quantum yield, and excited-state lifetime of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

The electronic absorption properties of this compound are dictated by the chromophores present, namely the aniline and benzene ring systems. The UV-Vis spectrum of such a molecule is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic rings and the non-bonding electrons of the nitrogen and oxygen atoms.

While specific experimental UV-Vis spectra for this compound are not widely available in the surveyed literature, its properties can be inferred from computational studies and analysis of closely related compounds. nih.govresearchgate.net The absorption profile is influenced by the electronic effects of the substituents. The tolyl group's methyl substituent is a weak electron-donating group, while the methoxy group's effect is more complex. Located at the meta position relative to the amine bridge, the methoxy group primarily exerts an electron-withdrawing inductive effect.

Studies on analogous donor-acceptor systems show that the position of methoxy groups significantly alters electronic properties. acs.org For systems with a methoxy group meta to the nitrogen atom, inductive effects tend to dominate over the mesomeric (resonance) effect. acs.org This can lead to different absorption characteristics compared to para-substituted isomers. For instance, in some phenothiazine-based systems, meta-methoxy substitution resulted in a more intense absorption band at a shorter wavelength (~260 nm) compared to para-substituted analogs. acs.org Research on o-methoxyaniline-terminated azo dyes also confirms that the electronegativity of substituents on the aniline ring can shift the maximum absorption wavelength (λmax) by up to 20 nm. nih.gov

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are a common method to predict the electronic transitions and absorption spectra of such molecules. researchgate.nettandfonline.commaterialsciencejournal.org These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap of which is a key factor in the absorption spectrum. For a molecule like this compound, the HOMO is typically localized on the electron-rich aniline moiety, while the LUMO is distributed across the aromatic system.

Table 1: Predicted and Comparative UV-Vis Spectral Data This table presents data based on computational studies and findings from analogous compounds to approximate the expected spectral characteristics of this compound.

ParameterExpected/Comparative ValueType of TransitionReference/Basis
λmax 1~260 nmπ → πComparative (meta-substituted systems) acs.org
λmax 2> 300 nmπ → π / n → π*General for aromatic amines nih.govresearchgate.net
HOMO-LUMO Gap~3.7 - 4.5 eV-Comparative (similar organic molecules) tandfonline.com

Fluorescence and Phosphorescence Spectroscopy

The luminescent properties of this compound, specifically its potential to exhibit fluorescence or phosphorescence, have not been experimentally documented in the available literature. However, the applicability of these spectroscopic techniques can be discussed based on its molecular structure and data from similar compounds.

Diarylamine derivatives can be fluorescent, and their emission properties are highly sensitive to their chemical environment and substitution patterns. The presence of a methoxy group can significantly influence luminescence. acs.org Studies on donor-acceptor systems incorporating methoxy-substituted phenothiazine (B1677639) (a related diarylamine structure) have shown that these substituents can tune the energy levels of singlet and triplet excited states, thereby affecting both thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP). acs.org The electronic interplay between the donor (aniline) and acceptor (tolyl) portions of the molecule, as modulated by the methoxy group, would be critical in determining the efficiency of radiative decay processes.

Furthermore, related aniline derivatives, such as 3-methoxy-4-methylaniline, have been successfully used as building blocks for fluorescent probes, indicating that this structural motif is compatible with luminescence. researchgate.net The potential for fluorescence or phosphorescence in this compound would depend on factors like the rigidity of the molecule, the solvent polarity, and the energy gap between the lowest singlet (S1) and triplet (T1) excited states. A small S1-T1 gap, for example, is a prerequisite for TADF. acs.org Without experimental data, any discussion remains speculative, but the chemical structure suggests that investigating its photoluminescent properties would be a worthwhile endeavor.

X-ray Crystallography for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction. This analysis is contingent upon the successful growth of high-quality single crystals of the compound.

As of the latest literature review, a solved single-crystal X-ray structure for this compound has not been deposited in major crystallographic databases. The search for crystal structures with the molecular formula C14H15NO reveals entries for several isomers, but not for the specific compound of interest. researchgate.netiucr.orgsoton.ac.ukrsc.org Therefore, the following analysis is based on expected structural features and data from closely related molecules.

Crystal Structure Analysis of this compound

In the absence of an experimental crystal structure, the molecular geometry of this compound can be predicted using computational modeling (e.g., DFT) and by comparison with known structures of similar diarylamines. researchgate.netmaterialsciencejournal.org

The molecule is expected to adopt a non-planar conformation. The central C-N-C bond angle would be approximately 120°, consistent with sp2 hybridization of the nitrogen atom. To minimize steric repulsion between the two bulky aromatic rings, they would be twisted relative to each other, resulting in a significant dihedral angle. In a related C14H15NO isomer, 1-amino-4-phenethoxybenzene, the angle between the mean planes of the two phenyl rings is 72.51°. iucr.org A similar significant twist is expected for this compound.

The bond lengths are predicted to be within standard ranges for such compounds: C-N bonds around 1.40-1.43 Å, aromatic C-C bonds approximately 1.39 Å, and the C-O bond of the methoxy group around 1.37 Å.

Table 2: Expected Molecular Geometry Parameters This table provides anticipated values for key structural parameters based on general chemical principles and data from analogous structures.

ParameterExpected ValueBasis of Prediction
C-N-C Bond Angle~125-130°VSEPR theory and data from related diarylamines
Phenyl-N-Phenyl Dihedral Angle60-80°Steric hindrance minimization; comparison with isomers iucr.org
N-H Bond Length~1.00 ÅStandard crystallographic values
Caryl-N Bond Length~1.42 ÅData from related anilines
Caryl-O Bond Length~1.37 ÅData from anisole (B1667542) derivatives

Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing Motifs

The way this compound molecules arrange themselves in a crystal lattice would be governed by a combination of weak intermolecular forces. The primary interaction would be hydrogen bonding involving the amine (N-H) group, which acts as a hydrogen bond donor. The methoxy oxygen atom is a potential hydrogen bond acceptor.

In the crystal structure of the related isomer 1-amino-4-phenethoxybenzene hemihydrate, the amine group and a water molecule of crystallization form N—H···O and O—H···N hydrogen bonds, which generate chains running through the crystal lattice. iucr.org If this compound were to crystallize without solvent, N-H···O hydrogen bonds between the amine of one molecule and the methoxy oxygen of another could be a key packing motif.

Other significant interactions would include:

π-π Stacking: The electron-rich aromatic rings could stack upon one another in an offset fashion to maximize attractive forces.

C-H···π Interactions: The hydrogen atoms on the methyl group or the aromatic rings could form weak hydrogen bonds with the π-electron clouds of adjacent phenyl rings. Such an interaction is observed in the crystal structure of 1-amino-4-phenethoxybenzene. iucr.org

The interplay of these forces would determine the final crystal packing, influencing properties such as melting point and solubility. Without experimental data, the precise packing motif remains unknown.

Reactivity Profile and Derivatization Chemistry of 3 Methoxy N P Tolyl Aniline

Electrophilic Aromatic Substitution Reactions on the 3-Methoxy-N-(p-tolyl)aniline Aryl Rings

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on this compound are governed by the electronic properties of its substituents. The molecule possesses two aromatic rings that can undergo substitution: the 3-methoxyaniline ring and the p-tolyl ring. The directing effects of the substituents on each ring dictate the position of electrophilic attack.

Regioselectivity and Electronic Directing Effects of Substituents

The substitution pattern in this compound is dictated by the interplay of several electronic effects. Substituents can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

On the first ring, two powerful electron-donating groups are present:

  • Methoxy (B1213986) Group (-OCH₃): This is a strong activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the positions ortho and para to itself. It also exerts a weaker, electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, but the resonance effect is dominant. libretexts.orgalexandonian.com
  • Amino Group (-NH-p-tolyl): The secondary amine is also a very strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring via resonance. This effect strongly directs incoming electrophiles to the ortho and para positions. libretexts.org
  • On the second ring, the directing effects are:

  • Methyl Group (-CH₃): This is a weak activating group that donates electron density primarily through an inductive effect, directing incoming electrophiles to the ortho and para positions.
  • Amino Linkage (-NH-): The nitrogen atom attached to this ring also activates it, directing ortho and para.
  • The combined influence of the methoxy and amino groups on the first ring leads to a high electron density at the positions ortho and para to each substituent. The positions ortho to the strong amino group (C2 and C6) and para to the methoxy group (C6) are particularly activated. Steric hindrance from the bulky p-tolylamino group may influence the accessibility of the C2 position. Therefore, substitution is most likely to occur at the C4 and C6 positions of the methoxy-substituted ring. The p-tolyl ring is less activated than the dim-substituted ring, but electrophilic attack can still occur, primarily at the positions ortho to the activating amino linkage.

    Halogenation Reactions (e.g., Bromination, Chlorination)

    Given the highly activated nature of the aromatic rings, halogenation of this compound is expected to proceed readily, often without the need for a Lewis acid catalyst. For instance, the reaction of anilines with bromine water can lead to poly-substituted products due to the strong activation by the amino group.

    For this compound, controlled monohalogenation would likely yield a mixture of products. The primary sites of substitution would be the most nucleophilic positions, directed by the powerful activating groups.

    Predicted Halogenation Products:

    Under controlled conditions, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), substitution would be directed to the most activated and sterically accessible positions of the 3-methoxyphenyl (B12655295) ring, namely C4 and C6. Substitution on the p-tolyl ring is also possible, ortho to the amine.

    ReactionTypical ReagentsPredicted Major Product(s)Rationale
    BrominationBr₂, Acetic Acid or NBS4-Bromo-3-methoxy-N-(p-tolyl)aniline and/or 6-Bromo-3-methoxy-N-(p-tolyl)anilineStrong activation by -NH and -OCH₃ groups directs substitution to ortho/para positions. C4 and C6 are electronically favored.
    ChlorinationCl₂, Acetic Acid or NCS4-Chloro-3-methoxy-N-(p-tolyl)aniline and/or 6-Chloro-3-methoxy-N-(p-tolyl)anilineSimilar to bromination, with substitution occurring at the most electron-rich sites.

    Nitration and Sulfonation Reactions

    Nitration and sulfonation introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. These reactions typically occur under strong acidic conditions, which can protonate the basic amine nitrogen. Protonation of the amine would convert it into a strongly deactivating, meta-directing anilinium ion. This can complicate the reaction, potentially leading to meta-substituted products or requiring a protection strategy for the amine group (e.g., via acylation) to ensure ortho/para selectivity.

    In the case of 3-methoxydiphenylamine (B94031), nitration can lead to the formation of diazonium salts from the resulting 4-amino-3-methoxy-diphenylamine, which are used in condensation reactions. google.com Without protection, direct nitration of diphenylamines can be complex. For instance, the reaction of the 3-methoxydiphenylamine cation radical is reported to be very fast. researchgate.net

    Predicted Nitration/Sulfonation Outcomes:

    Assuming the reaction can be controlled to favor substitution on the unprotonated amine, the directing effects of the methoxy and amino groups would prevail.

    ReactionTypical ReagentsPredicted Major Product(s) (with amine protection)Challenges and Considerations
    NitrationHNO₃, H₂SO₄4-Nitro-3-methoxy-N-(p-tolyl)aniline and/or 6-Nitro-3-methoxy-N-(p-tolyl)anilineAmine protonation under acidic conditions can lead to meta-products and deactivation. Amine protection is often required.
    SulfonationFuming H₂SO₄This compound-4-sulfonic acid and/or this compound-6-sulfonic acidSimilar to nitration, amine protonation is a key factor influencing regioselectivity.

    Friedel-Crafts Alkylation and Acylation Strategies

    Friedel-Crafts reactions are used to form new carbon-carbon bonds at an aromatic ring. wikipedia.orgd-nb.info However, these reactions present significant challenges with highly activated substrates like anilines. The nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and inhibiting the reaction. wikipedia.org Therefore, the amine functionality is typically protected, for instance as an amide (anilide), before acylation. google.com

    Friedel-Crafts acylation of the corresponding anilide would be directed by the acylamino and methoxy groups. The acylamino group is still an ortho-, para-director, although less activating than a free amine. Given the strong activation from the methoxy group, acylation is expected to occur on the methoxy-substituted ring, likely at the para-position (C6) relative to the activating acylamino group. alexandonian.combeilstein-journals.org

    Transformations at the Amine Nitrogen of this compound

    The secondary amine nitrogen in this compound is a key site for chemical modification, allowing for the introduction of various functional groups through N-alkylation and N-acylation reactions.

    N-Alkylation and N-Acylation Reactions for Modifying Amine Functionality

    N-Alkylation reactions introduce an alkyl group onto the amine nitrogen, converting the secondary amine into a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides. mdpi.com Modern methods, such as the "borrowing hydrogen" methodology, use alcohols as alkylating agents with a ruthenium catalyst, offering a more environmentally friendly route. organic-chemistry.org These reactions can effectively convert secondary amines into tertiary amines. organic-chemistry.org For example, a related compound, [1-(3-Methoxy-phenyl)-ethyl]-p-tolyl-amine, has been synthesized via N-alkylation, demonstrating the feasibility of such transformations. wikipedia.org

    N-Acylation involves the addition of an acyl group to the amine nitrogen, forming an amide. This is a common strategy in organic synthesis, often used to protect the amine group during other reactions like electrophilic aromatic substitution. nih.govtubitak.gov.tr Common acylating agents include acid chlorides and acid anhydrides. nih.gov For instance, N-acylation of tertiary amines with carboxylic acids can be catalyzed by palladium. organic-chemistry.org The synthesis of compounds like 3-Methoxy-N-((methyl(p-tolyl)amino)methyl)benzamide highlights the application of N-acylation on a closely related N-methylated analogue. beilstein-journals.org

    TransformationTypical ReagentsProduct TypePurpose/Application
    N-AlkylationAlkyl Halides, Base; or Alcohols, Ru-catalystTertiary AmineModify electronic properties, introduce new functional groups.
    N-AcylationAcid Chlorides, Acid Anhydrides, Carboxylic AcidsAmideAmine protection, synthesis of bioactive molecules, modification of properties. nih.govnih.gov

    Formation of Imines and Schiff Bases from the Secondary Amine

    The direct formation of imines or Schiff bases from the secondary amine of This compound is not a typical reaction pathway. Imine synthesis generally requires the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. labflow.com The secondary nitrogen of a diarylamine lacks the necessary protons to be eliminated as water in a standard imine formation mechanism.

    However, the constituent primary amines used to synthesize the title compound, namely 3-methoxyaniline and p-toluidine (B81030) , readily form imines. These reactions are fundamental in organic synthesis and can be used to create complex molecules that may be precursors or analogues to derivatives of This compound . For example, the condensation of p-toluidine with various aldehydes is a common method for preparing Schiff bases. ijacskros.comrasayanjournal.co.in A notable solvent-free reaction involves mixing solid ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) and p-toluidine to form the corresponding imine, 2-methoxy-6-(p-tolyliminomethyl)-phenol . labflow.comdocsity.comprezi.com

    ReactantsProductConditionsReference(s)
    ortho-Vanillin + p-Toluidine2-Methoxy-6-(p-tolyliminomethyl)phenolSolvent-free grinding or ethanol labflow.comdocsity.com
    3,4,5-Trimethoxybenzaldehyde + 5-Amino-3-(p-methoxyphenylamino)-N-p-tolyl-1H-pyrazole-4-carboxamide3-(p-Methoxyphenylamino)-N-p-tolyl-5-(3,4,5-trimethoxybenzylideneamino)-1H-pyrazole-4-carboxamideNot specified nih.gov
    Salicylaldehyde + 4-Methylaniline (p-toluidine)α-(4-tolylimino)-o-cresolSolvent, 15-100 °C google.com

    Oxidative Coupling Reactions of the Amine Moiety

    The diarylamine structure of This compound is well-suited for oxidative coupling reactions. These reactions can form new C-N or C-C bonds, often leading to the synthesis of complex triarylamines or carbazole (B46965) derivatives. Oxidative C-H/N-H cross-coupling is a particularly atom-economical method for constructing C-N bonds. nih.govnih.gov

    Electrochemical methods have emerged as powerful, environmentally friendly alternatives to chemical oxidants for these transformations. nih.govnih.govacs.org In such reactions, the diarylamine can be oxidized to a radical cation intermediate. acs.org This reactive species can then couple with another electron-rich molecule. For instance, the electrooxidative [3+2] annulation of 4-methoxydiphenylamine (an isomer of the title compound) with indole (B1671886) derivatives proceeds through the formation of a diarylamine radical cation, which then attacks the indole ring. acs.org This suggests that This compound could undergo similar electrochemical C-H amination reactions, likely at the para position of the aniline (B41778) ring, to yield triarylamine derivatives. nih.govnih.gov

    Reaction TypeSubstrate ExampleKey FeaturesReference(s)
    Electrooxidative C-H/N-H Cross-CouplingDiarylaminesForms triarylamines; catalyst and oxidant-free; high regioselectivity. nih.govnih.gov
    Electrooxidative [3+2] Annulation4-Methoxydiphenylamine + IndolesProceeds via a radical cation intermediate; forms indolo[2,3-b]indoles. acs.org
    Iron-Catalyzed Asymmetric Oxidative Homo-Coupling2-NaphtholsForms C-C bonds (e.g., BINOL derivatives); uses Fe(ClO₄)₂ and a chiral ligand. mdpi.com

    Reactions Involving the Methoxy Group on this compound

    The methoxy group (-OCH₃) is a key functional handle on the molecule, primarily through its cleavage to a hydroxyl group.

    Demethylation Strategies to Yield Phenolic Derivatives

    The cleavage of the aryl methyl ether bond in This compound to produce the corresponding phenol (B47542), 3-hydroxy-N-(p-tolyl)aniline , is a well-established transformation. This reaction is typically achieved under strong acidic conditions or with specific Lewis acids. wikipedia.orglibretexts.org

    The most effective and widely used reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃) . wikipedia.org This reaction is highly efficient and can often be performed at room temperature or below. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group to release methyl bromide and an aryloxydibromoborane, which is subsequently hydrolyzed to the phenol. wikipedia.org

    Alternatively, strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond, although this usually requires elevated temperatures. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol). The halide anion then acts as a nucleophile. In the case of aryl alkyl ethers, the cleavage invariably produces a phenol and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic substitution. libretexts.org Enzymatic demethylation using enzymes like cytochrome P450 is also possible but is less common in standard laboratory synthesis. wikipedia.org

    ReagentGeneral ConditionsMechanismKey CharacteristicsReference(s)
    Boron Tribromide (BBr₃)CH₂Cl₂, low temperature to rtLewis acid-mediated cleavageHighly effective for aryl methyl ethers. wikipedia.org
    Hydroiodic Acid (HI) or Hydrobromic Acid (HBr)Aqueous solution, heatSN2 on the methyl group after protonationStrong acid required; produces phenol and methyl halide. libretexts.orgmasterorganicchemistry.com
    Cytochrome P450 EnzymesBiocatalytic conditionsOxidative demethylationEnzymatic, highly specific. wikipedia.org

    Other Transformations of the Ether Linkage

    Apart from cleavage, the aryl ether linkage in This compound is generally unreactive. libretexts.org Ethers are known for their chemical stability and are often used as solvents for this reason. The C-O bond is strong, and transformations other than acid-mediated cleavage are uncommon without activation of the aromatic ring or the use of specialized organometallic catalysts. This chemical inertness means the methoxy group can be retained while performing a wide range of reactions on other parts of the molecule, such as the second aromatic ring or the amine nitrogen.

    Cross-Coupling and Functionalization Reactions Utilizing this compound

    The secondary amine of This compound can serve as a nucleophilic partner in cross-coupling reactions to build more complex molecular architectures.

    As a Substrate in Further N-Arylation or N-Alkenylation Reactions

    N-Arylation: The secondary amine can undergo a subsequent N-arylation reaction to form a triarylamine. The most prominent method for this transformation is the Buchwald-Hartwig amination . nih.govacs.orgsnnu.edu.cnrsc.org This palladium-catalyzed cross-coupling reaction joins the diarylamine with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. snnu.edu.cnrsc.org While a specific example starting with This compound is not detailed in the surveyed literature, the reaction is broadly applicable to secondary amines, including diarylamines. acs.orgsnnu.edu.cn Both electron-rich and electron-deficient aryl halides can be used as coupling partners, demonstrating the wide scope of this methodology. acs.org

    Reaction NameCatalytic SystemCoupling PartnersProduct TypeReference(s)
    Buchwald-Hartwig AminationPd-catalyst + Ligand (e.g., phosphines)Secondary Amine + Aryl Halide/TriflateTriarylamine nih.govacs.orgsnnu.edu.cn
    Chan-Lam CouplingCu-catalystAmine + Boronic AcidTriarylamine mdpi.com

    N-Alkenylation: The formation of an N-alkenyl derivative from This compound is also conceivable. Transition metal-catalyzed methods are typically employed for such C-N bond formations. Copper-catalyzed reactions, for example, have been used for the N-alkenylation of amides with dienes to form N-acylpyrroles. organic-chemistry.org More direct strategies could involve the rhodium-catalyzed N-alkenylation of related imine derivatives or three-component reactions involving an alkyne and an electrophile, which have been shown to work for azole nucleophiles. beilstein-journals.orgrsc.org These methods provide potential pathways to synthesize N-alkenyl-N-(3-methoxyphenyl)-N-(p-tolyl)amine derivatives, which are valuable building blocks in materials science and medicinal chemistry.

    Palladium-Catalyzed C-C Coupling Reactions of Halogenated this compound Derivatives (e.g., Suzuki-Miyaura, Heck, Sonogashira)

    The derivatization of the this compound scaffold through palladium-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex molecular architectures. Halogenated derivatives of this compound are key precursors for such transformations, enabling the formation of new carbon-carbon bonds with a high degree of control and efficiency.

    Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between organohalides and organoboron compounds. nih.gov For halogenated this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. rsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity for challenging substrates. nih.govacs.org The reaction is known for its tolerance of various functional groups, making it applicable to the synthesis of complex molecules. nih.gov

    Research Findings:

    Studies on related unprotected ortho-bromoanilines have demonstrated successful Suzuki-Miyaura couplings with a variety of boronic esters, including those with benzyl, alkyl, aryl, and heteroaromatic substituents. nih.gov Good to excellent yields have been reported, showcasing the robustness of this methodology. nih.gov

    The development of deaminative Suzuki-Miyaura type couplings for anilines provides an alternative route, starting from the amine functionality itself to generate a diazonium intermediate in situ. nih.gov This method demonstrates good functional group tolerance, even for aryl halides. nih.gov

    The choice between chloro, bromo, and iodo derivatives can influence the reaction outcome, with bromo and chloro derivatives sometimes showing a reduced tendency for dehalogenation side reactions compared to iodo derivatives. researchgate.net

    Heck Reaction: The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. mdpi.comorganic-chemistry.org In the context of halogenated this compound, this reaction can be employed to introduce vinyl groups, which can serve as handles for further synthetic transformations. The reaction is typically catalyzed by a palladium catalyst and requires a base. organic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction are important considerations, with the trans isomer being the predominant product in many cases. organic-chemistry.org

    Research Findings:

    The Heck reaction is widely used in the synthesis of fine chemicals and pharmaceuticals, such as the production of the anti-inflammatory drug Naproxen. researchgate.net

    Catalyst stability and activity are key research areas, with the development of palladacycles and catalysts with bulky ligands enabling reactions with less reactive aryl chlorides. mdpi.comresearchgate.net

    The reaction conditions, including the choice of solvent and base, can significantly impact the efficiency and selectivity of the coupling. mdpi.com

    Sonogashira Coupling: This coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org For halogenated this compound, the Sonogashira coupling provides a direct route to arylalkynes. These products are valuable intermediates in organic synthesis, finding applications in materials science and medicinal chemistry. libretexts.org

    Research Findings:

    The Sonogashira reaction is a cornerstone for creating C(sp)-C(sp2) bonds and is tolerant of a wide array of substituents. researchgate.net

    Modern protocols have been developed to perform the reaction under milder, copper-free conditions, which can be advantageous for certain substrates. organic-chemistry.org

    The development of N-heterocyclic carbene (NHC) palladium complexes has provided more efficient catalysts for Sonogashira couplings. libretexts.orgmdpi.com

    Enzymatic bromination of peptides followed by Sonogashira coupling has been demonstrated, highlighting the potential for biocompatible modifications. nih.gov

    Interactive Data Table: Palladium-Catalyzed C-C Coupling Reactions

    Reaction Reactants Catalyst System (Typical) Product Type Key Features
    Suzuki-Miyaura Halogenated this compound + Organoboron ReagentPd(0) complex, BaseBiaryls, Alkylated/Alkenylated ArenesHigh functional group tolerance, mild conditions. nih.gov
    Heck Halogenated this compound + AlkenePd catalyst, BaseSubstituted AlkenesForms C(sp2)-C(sp2) bonds, often with high trans-selectivity. organic-chemistry.org
    Sonogashira Halogenated this compound + Terminal AlkynePd complex, Cu(I) co-catalyst, BaseArylalkynesDirect formation of C(sp2)-C(sp) bonds. libretexts.orgorganic-chemistry.org

    C-H Functionalization Approaches on this compound

    Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the conversion of C-H bonds into new C-C, C-N, or C-O bonds without the need for pre-functionalized starting materials. sigmaaldrich.com For a molecule like this compound, which possesses multiple C-H bonds on its two aromatic rings, regioselective C-H functionalization presents both an opportunity and a challenge.

    The reactivity of the C-H bonds is influenced by the electronic and steric properties of the substituents. The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The tolyl group also has an activating effect. The secondary amine linkage can act as a directing group in certain catalytic systems.

    Research Findings:

    Palladium-catalyzed direct arylation is a common method for C-H functionalization. mdpi.com The regioselectivity can often be controlled by the use of a directing group, which coordinates to the metal catalyst and brings it into proximity with a specific C-H bond. nih.gov

    For aniline derivatives, the amino group can direct functionalization to the ortho position. nih.gov However, meta-C-H arylation of anilines has also been achieved using specialized ligand and directing group strategies. nih.gov

    The development of catalyst systems that can selectively functionalize a specific C-H bond in the presence of multiple potentially reactive sites is a key area of research. mdpi.com

    C-H activation can proceed through various mechanistic pathways, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) catalytic cycles. acs.org

    Interactive Data Table: Potential C-H Functionalization Sites on this compound

    Ring Position Directing Influence Potential for Functionalization
    Methoxy-substituted RingC2Ortho to Methoxy, Ortho to AmineHighly activated, potential for directed functionalization.
    Methoxy-substituted RingC4Para to MethoxyActivated, potential for electrophilic functionalization.
    Methoxy-substituted RingC5Meta to MethoxyLess activated, requires specific catalytic systems.
    Methoxy-substituted RingC6Ortho to MethoxyActivated, potential for directed functionalization.
    Tolyl-substituted RingOrtho to AmineOrtho to AminePotential for directed functionalization.
    Tolyl-substituted RingMeta to Amine---Less activated.

    Cycloaddition and Rearrangement Reactions Involving this compound Scaffolds

    The this compound scaffold and its derivatives can participate in various cycloaddition and rearrangement reactions, leading to the formation of diverse heterocyclic and polycyclic structures.

    Cycloaddition Reactions: These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

    [4+2] Cycloaddition (Diels-Alder Reaction): While the aromatic rings of this compound are generally unreactive as dienes in standard Diels-Alder reactions, derivatives where one of the rings is converted into a diene or a dienophile could potentially undergo such transformations. For instance, oxidation of the aniline ring could lead to a quinone-imine type structure that can act as a dienophile. acs.org The reaction of such species with dienes can lead to the formation of complex polycyclic systems. acs.org

    1,3-Dipolar Cycloadditions: This class of reactions is highly effective for the synthesis of five-membered heterocycles. mdpi.com Derivatives of this compound containing a 1,3-dipole (e.g., an azide (B81097) or a nitrone) or a dipolarophile (e.g., an alkene or alkyne) can be utilized in these reactions. For example, an azido-derivative could react with an alkyne in a Huisgen cycloaddition to form a triazole. beilstein-journals.org

    Research Findings:

    BF3·OEt2-promoted reactions of related N-aryliminoquinones with styrenes can lead to dihydrobenzofurans or complex bicyclic products through tandem cycloaddition pathways. acs.org

    The use of aqueous systems can significantly influence the rate and selectivity of cycloaddition reactions. academie-sciences.fr

    Catalysis, including the use of Lewis acids or organocatalysts, can play a crucial role in controlling the stereochemical outcome of cycloaddition reactions. nih.gov

    Rearrangement Reactions:

    Pummerer-type Reactions: If the sulfur analogue of the methoxy group (a methylthio group) were present, Pummerer-type rearrangements could be possible. This reaction typically involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. researchgate.net Intramolecular versions of this reaction can be used to form heterocyclic rings. researchgate.net

    While specific examples of cycloaddition and rearrangement reactions involving the exact this compound scaffold are not extensively documented in the provided search results, the principles of these reaction types can be applied to rationally design synthetic routes starting from this compound. The presence of the methoxy and tolyl groups, as well as the secondary amine linkage, provides multiple sites for functionalization to install the necessary reactive handles for these transformations.

    Computational and Theoretical Investigations of 3 Methoxy N P Tolyl Aniline

    Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

    Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule.

    Density Functional Theory (DFT) Optimizations and Vibrational Frequency Analysis

    Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. A DFT optimization would theoretically determine the most stable geometric arrangement of atoms in 3-Methoxy-N-(p-tolyl)aniline by finding the minimum energy conformation. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

    Following optimization, a vibrational frequency analysis is typically performed. This calculation predicts the molecule's infrared (IR) and Raman spectra. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum. While studies on related aniline (B41778) derivatives have successfully used methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve results that correlate well with experimental data, specific frequency values for this compound are not documented.

    Ab Initio Methods for High-Accuracy Electronic Structure Computations

    Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for more precise electronic structure computations. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide more accurate energy and property predictions for this compound compared to DFT. Such high-accuracy calculations are computationally intensive and are typically performed for smaller systems or to benchmark results from less demanding methods. To date, no such high-accuracy computations have been published for this specific molecule.

    Conformer Analysis and Potential Energy Surface Mapping of this compound

    Molecules with rotatable bonds, such as the C-N bonds and the C-O bond in this compound, can exist in multiple conformations. A conformer analysis involves systematically rotating these bonds to map the potential energy surface (PES). This analysis identifies the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers for rotation between them. Such a study would be critical for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium. However, a specific PES map for this compound has not been reported in the literature.

    Electronic Structure Analysis and Reactivity Prediction

    Understanding the distribution and energy of electrons is key to predicting how a molecule will behave in chemical reactions.

    Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps and Energies)

    Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive and can be easily excited. For aniline derivatives, these orbitals are typically distributed across the aromatic rings and the nitrogen atom. A computational study would provide the precise energy values and visual representation of these orbitals for this compound, but this data is currently unavailable.

    Fictional Data Table for Illustrative Purposes: This table is a hypothetical example of what FMO analysis would yield and is not based on actual published data.

    ParameterEnergy (eV)
    HOMO Energy-5.50
    LUMO Energy-0.95
    HOMO-LUMO Gap (ΔE)4.55

    Electrostatic Potential (ESP) Surfaces for Prediction of Reactive Sites

    An Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization is invaluable for predicting reactivity. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

    For this compound, one would expect negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, as well as on the electron-rich aromatic rings. The hydrogen atoms, particularly the N-H proton, would exhibit positive potential. An ESP map would precisely quantify and visualize these reactive sites, guiding predictions of intermolecular interactions and reaction mechanisms. As with the other computational properties, a specific ESP map for this compound is not available in existing research.

    While the tools of computational and theoretical chemistry are well-suited to characterize this compound, a dedicated study has yet to be published. The scientific community awaits research that will apply these established methods to uncover the specific geometric, electronic, and reactive properties of this molecule, thereby filling a gap in the current body of chemical knowledge.

    Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer Properties

    Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of intermolecular and intramolecular interactions. In the case of this compound, NBO analysis provides detailed insights into the electronic structure, including hyperconjugative interactions and charge transfer phenomena that govern its chemical behavior and properties.

    The key interactions identified through NBO analysis involve the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this compound, the most significant of these interactions are the π → π* and n → π* transitions. The nitrogen lone pair (n) and the π-orbitals of the aromatic rings act as primary donor orbitals, while the corresponding antibonding π*-orbitals serve as acceptor orbitals.

    Furthermore, NBO analysis can elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are important in the condensed phase. By examining the interactions between the NBOs of adjacent molecules, it is possible to understand the packing motifs in the solid state and the solvation effects in solution.

    Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
    Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
    LP (1) Nπ(C5-C6) (p-tolyl ring)5.8n → π
    LP (1) Nπ(C1-C2) (methoxy-aniline ring)4.2n → π
    π(C3-C4) (methoxy-aniline ring)π(C5-C6) (p-tolyl ring)2.1π → π
    π(C7-C8) (p-tolyl ring)π(C1-C2) (methoxy-aniline ring)1.9π → π

    Prediction of Spectroscopic Parameters via Computational Methods

    Computational chemistry offers a suite of tools for the prediction of various spectroscopic parameters, providing a valuable complement to experimental studies. For this compound, these methods can predict NMR, IR, Raman, and UV-Vis spectra with a high degree of accuracy.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

    The calculated chemical shifts for this compound are referenced against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. By comparing the calculated and experimental spectra, a detailed assignment of the resonances can be achieved, aiding in the confirmation of the molecular structure.

    Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
    AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
    C1-144.2
    C26.85110.5
    C3-160.8
    C46.52103.7
    C57.20130.1
    C66.48106.9
    C7 (p-tolyl)-139.5
    C8/C12 (p-tolyl)7.08120.1
    C9/C11 (p-tolyl)7.15129.8
    C10 (p-tolyl)-131.6
    CH₃ (methoxy)3.7855.3
    CH₃ (tolyl)2.3220.9
    NH5.65-

    For this compound, the calculated vibrational spectrum reveals characteristic bands corresponding to N-H stretching, C-H stretching of the aromatic and methyl groups, C-N stretching, C-O stretching of the methoxy (B1213986) group, and various ring deformation modes. The simulated spectra can also help to distinguish between different possible conformers of the molecule.

    Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound
    Vibrational ModeCalculated IR Frequency (cm⁻¹)Calculated Raman Frequency (cm⁻¹)
    N-H Stretch34203421
    Aromatic C-H Stretch3050-31003055-3105
    CH₃ Stretch (asymmetric)29852988
    CH₃ Stretch (symmetric)29302932
    C=C Aromatic Stretch1595, 15001598, 1502
    N-H Bend15151518
    C-N Stretch13101315
    C-O Stretch (methoxy)12251228

    Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. This approach can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

    For this compound, TD-DFT calculations can identify the key electronic transitions that give rise to its UV-Vis spectrum. These transitions typically involve the promotion of an electron from a high-lying occupied molecular orbital (such as the HOMO) to a low-lying unoccupied molecular orbital (such as the LUMO). The nature of these transitions, for instance, π → π* or n → π*, can be determined by analyzing the molecular orbitals involved.

    Table 4: Calculated UV-Vis Absorption Maxima (λ_max) and Oscillator Strengths (f) for this compound
    TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Contribution
    S₀ → S₁3050.15HOMO → LUMO
    S₀ → S₂2600.28HOMO-1 → LUMO
    S₀ → S₃2350.45HOMO → LUMO+1

    Reaction Mechanism Elucidation Through Computational Modeling

    Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and structures of intermediates and transition states that are often difficult to study experimentally.

    A key reaction for the synthesis of diarylamines like this compound is the Buchwald-Hartwig amination. Computational studies can be employed to elucidate the mechanism of this palladium-catalyzed cross-coupling reaction. This involves locating the transition state (TS) structures for the key elementary steps of the catalytic cycle, such as oxidative addition, deprotonation of the amine, and reductive elimination.

    Table 5: Calculated Activation Energies (ΔE‡) for the Reductive Elimination Step in the Formation of this compound
    Computational MethodSolventCalculated ΔE‡ (kcal/mol)Imaginary Frequency (cm⁻¹)
    B3LYP/6-31G(d)Toluene (B28343)18.5-250i
    M06/def2-TZVPToluene17.2-245i

    Reaction Coordinate Analysis and Energy Barriers

    Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions involving this compound. Reaction coordinate analysis, a fundamental technique in this field, allows for the mapping of the energetic landscape of a chemical transformation, identifying the lowest energy path from reactants to products. This path, known as the minimum energy path (MEP), traverses through transition states, which represent the energy maxima along the reaction coordinate and are critical for determining the reaction kinetics. The energy difference between the reactants and the transition state is defined as the energy barrier or activation energy. A lower energy barrier corresponds to a faster reaction rate.

    For a molecule like this compound, a key reaction of interest is its formation, often achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. Density Functional Theory (DFT) calculations are a common computational method to model these reactions. The reaction mechanism typically involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

    A hypothetical reaction coordinate diagram for the final C-N bond-forming reductive elimination step in the synthesis of this compound is depicted below. This step involves the formation of the bond between the nitrogen of the deprotonated 3-methoxyaniline and the tolyl group attached to the metal catalyst.

    Table 1: Hypothetical Energy Profile for the Reductive Elimination Step in the Formation of this compound

    Reaction CoordinateSpeciesRelative Energy (kcal/mol)
    Reactant ComplexPrecursor complex with coordinated amido and aryl ligands0.0
    Transition StateThree-coordinate transition state leading to C-N bond formation+15 to +25
    Product ComplexComplex of the catalyst with the newly formed this compound-10 to -20
    ProductsThis compound and regenerated catalystVariable

    Note: The energy values presented are hypothetical and representative of typical values for such reactions.

    The energy barriers for these steps are influenced by various factors, including the nature of the catalyst, the ligands attached to the metal center, the solvent, and the electronic and steric properties of the reacting molecules. For instance, the electron-donating methoxy group on the aniline ring and the electron-donating methyl group on the tolyl ring can influence the electron density at the reaction centers, thereby affecting the energy of the transition state. Computational studies can systematically vary these components to predict the optimal conditions for the synthesis.

    Beyond its synthesis, the reactivity of this compound in other reactions, such as electrophilic aromatic substitution or oxidation, can also be investigated using reaction coordinate analysis. The methoxy and amino groups are activating and ortho-, para-directing, while the tolyl group can also influence the regioselectivity of such reactions. Computational analysis can predict the most likely sites of reaction and the associated energy barriers, providing valuable insights into the chemical behavior of the molecule.

    Principles of Quantitative Structure-Property Relationship (QSPR) Modeling

    Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. This approach is predicated on the principle that the structure of a molecule, encoded in a set of numerical descriptors, inherently determines its properties. mdpi.comdoaj.org For this compound, QSPR models can be developed to predict a wide range of properties, such as boiling point, solubility, viscosity, and even biological activity, without the need for experimental measurements. doaj.orgresearchgate.net

    The development of a QSPR model typically involves three main stages:

    Molecular Descriptor Calculation: The three-dimensional structure of the molecule is used to calculate a variety of numerical descriptors that capture its constitutional, topological, electronic, and steric features. researchgate.nettandfonline.comtandfonline.com

    Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical equation that correlates the calculated descriptors with the experimental property of interest for a training set of molecules. mdpi.com

    Model Validation: The predictive power of the developed model is assessed using both internal and external validation techniques to ensure its robustness and applicability to new, untested molecules. researchgate.nettandfonline.com

    Derivation of Molecular Descriptors from the Structure of this compound

    A vast number of molecular descriptors can be calculated for this compound to be used in QSPR modeling. These descriptors can be broadly categorized as follows:

    0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

    1D Descriptors: These are derived from the substructure of the molecule, such as the number of specific functional groups (e.g., methoxy group, aromatic rings).

    2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

    3D Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecular shape, size, and steric properties.

    Electronic Descriptors: These are calculated using quantum chemical methods and describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). oup.com

    Table 2: Selected Molecular Descriptors for this compound and Related Compounds

    CompoundMolecular Weight ( g/mol )LogPMolar RefractivityDipole Moment (Debye)
    This compound213.283.8567.5~2.1
    Aniline93.130.9029.61.53
    p-Toluidine (B81030)107.151.3934.31.35
    m-Anisidine123.151.2535.81.83

    Note: The values for LogP, Molar Refractivity, and Dipole Moment are approximate and can vary depending on the calculation method.

    These descriptors provide a quantitative representation of the structural features of this compound that can be correlated with its macroscopic properties. For example, the octanol-water partition coefficient (LogP) is a descriptor of hydrophobicity, while the dipole moment relates to the polarity of the molecule.

    Theoretical Framework for Property Prediction

    The theoretical framework for property prediction using QSPR is based on the development of a statistically significant mathematical model. A common approach is to use multiple linear regression (MLR), which takes the form:

    Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

    where:

    Property is the physicochemical property being predicted.

    D₁, D₂, ..., Dₙ are the selected molecular descriptors.

    c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical fitting process.

    c₀ is the intercept of the regression equation.

    The selection of the most relevant descriptors is a crucial step in building a robust QSPR model. Various statistical techniques, such as stepwise regression and genetic algorithms, are employed to identify a small subset of descriptors that have the highest correlation with the property of interest while avoiding multicollinearity. researchgate.net

    For instance, a QSPR model to predict the viscosity of aniline derivatives might include descriptors such as molecular volume, total energy, surface area, and the charge on the nitrogen atom. doaj.orgresearchgate.net Similarly, models for predicting the carcinogenicity of aromatic amines often incorporate electronic descriptors like the energies of the HOMO and LUMO, as well as polarity parameters. mdpi.comoup.com

    The predictive power of the QSPR model is evaluated by statistical parameters such as the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables, and the root mean square error (RMSE). For a model to be considered reliable, it must be validated using an external set of compounds that were not used in the model development process. researchgate.net Successful QSPR models for this compound would allow for the rapid and cost-effective estimation of its properties, aiding in its potential applications and further research.

    Advanced Applications and Interdisciplinary Relevance of 3 Methoxy N P Tolyl Aniline

    Role as a Versatile Synthetic Intermediate in Complex Organic Molecule Synthesis

    The diarylamine scaffold, particularly with the electronic influence of a methoxy (B1213986) group, suggests that 3-Methoxy-N-(p-tolyl)aniline could serve as a valuable building block in the synthesis of more elaborate molecular structures.

    Building Block for Nitrogen-Containing Heterocyclic Systems

    The core structure of this compound is a precursor for various nitrogen-containing heterocyclic systems, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom of the diarylamine can participate in cyclization reactions, and the aromatic rings can be functionalized to direct the formation of diverse heterocyclic frameworks.

    Precursor for Larger and More Complex Organic Scaffolds

    The synthesis of complex natural products and other intricate organic molecules often involves a multi-step approach where simpler building blocks are sequentially elaborated. azom.comsyrris.jp this compound represents a diarylamine scaffold that can be further functionalized, making it a potential intermediate in such synthetic endeavors.

    The aromatic rings of this compound are amenable to various electrophilic substitution reactions, allowing for the introduction of additional functional groups. These functionalized derivatives can then undergo further transformations, such as cross-coupling reactions, to build more complex architectures. The diarylamine linkage itself is a key structural motif in many biologically active molecules and functional materials. Although direct application of this compound in natural product synthesis has not been reported, the general strategy of utilizing functionalized diarylamines as key intermediates is a common theme in the synthesis of complex molecules. nih.govrsc.orgescholarship.org

    Contributions to Materials Science and Engineering

    Diarylamine and triarylamine derivatives are cornerstone materials in the field of organic electronics due to their excellent charge-transporting properties. The electronic characteristics of this compound suggest its potential utility in this domain.

    Application in Organic Electronics

    The electron-rich nature of the nitrogen atom in diarylamines, enhanced by the electron-donating methoxy group, makes these compounds excellent candidates for hole-transporting materials (HTMs). nih.gov

    In OLEDs, HTMs facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer, a crucial process for efficient light emission. rsc.org Triarylamine derivatives are widely used as HTMs in high-performance OLEDs. The fundamental diarylamine structure of this compound suggests it could serve as a building block for more complex triarylamine-based HTMs or exhibit hole-transporting properties itself. The methoxy substitution is known to influence the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for matching the energy levels of other materials in an OLED device to ensure efficient charge injection.

    While specific data for this compound is unavailable, studies on analogous methoxy-substituted diarylamines and triarylamines provide insight into its potential performance.

    Compound Family Typical Role in OLEDs Key Properties Influenced by Methoxy Groups
    Methoxy-substituted TriarylaminesHole-Transporting MaterialsEnhanced solubility, improved hole mobility, tunable HOMO energy levels for better energy level alignment with other device layers.
    Diarylanilino-squarainesComponents in OPVs (related to OLEDs)The diarylamine moiety acts as a strong electron donor, influencing the intramolecular charge transfer characteristics of the molecule.

    This table is illustrative and based on the properties of analogous compound families.

    The application of diarylamine derivatives extends to other areas of organic electronics, including OFETs and OPVs. In OFETs, these materials can act as the active semiconductor layer, transporting charge carriers between the source and drain electrodes. researchgate.net The performance of such devices is highly dependent on the molecular packing and charge carrier mobility of the organic material.

    In OPVs, diarylamine-based molecules are often used as donor materials or as components of HTMs in perovskite solar cells. frontiersin.org The introduction of methoxy groups can be a strategy to reduce the voltage loss in organic solar cells. rsc.org The electron-donating nature of the methoxy group in this compound would likely influence its electronic properties in a way that is beneficial for these applications, for example, by raising the HOMO level for better alignment with acceptor materials in OPVs.

    Device Type Potential Role of this compound Analogues Relevant Properties
    OFETs p-type semiconductorGood electron-donating ability, high ambient stability, charge carrier mobility.
    OPVs Donor material or Hole-Transporting LayerTunable energy levels (HOMO/LUMO), broad absorption spectra, good film-forming properties.

    This table presents potential roles and properties based on the performance of structurally related diarylamine and triarylamine compounds.

    While direct experimental data on this compound is scarce, its chemical structure strongly suggests a range of advanced applications. As a synthetic intermediate, it holds promise for the construction of complex nitrogen-containing heterocycles and larger organic scaffolds, which are of significant interest in medicinal and materials chemistry. In the realm of materials science, its diarylamine core with a meta-methoxy substituent makes it a compelling candidate for applications in organic electronics, particularly as a hole-transporting material in OLEDs, OFETs, and OPVs. Further research into the specific properties and reactivity of this compound is warranted to fully realize its potential in these interdisciplinary fields.

    Polymer Chemistry: Monomer in Functional Polymeric Materials

    The unique chemical structure of this compound, featuring a secondary amine linkage between a methoxy-substituted and a methyl-substituted aromatic ring, makes it a valuable monomer for the synthesis of functional polymeric materials. Its incorporation into polymer chains can impart specific electronic, optical, and thermal properties, leading to advanced applications in various fields.

    This compound is a derivative of aniline (B41778), a well-known precursor for conducting polymers. Polyaniline and its derivatives are classified as "synthetic metals," possessing intrinsic electrical conductivity upon doping. The polymerization of aniline derivatives, including those with methoxy and tolyl substitutions, can be achieved through chemical or electrochemical oxidative processes. The presence of the methoxy group, an electron-donating substituent, can influence the electronic properties of the resulting polymer. For instance, the introduction of methoxy groups into a polymer backbone can decrease the oxidation potential and lead to the formation of more stable radical cations. This can enhance the processability and environmental stability of the conducting polymer.

    Electroactive polymers derived from aniline-based monomers can exhibit reversible changes in their optical and electronic properties in response to an electrical stimulus. These materials are crucial for applications such as electrochromic devices, sensors, and batteries. Copolymers synthesized from aniline and its derivatives, such as o-methoxy aniline, have been shown to form effective protective coatings against corrosion. The specific structure of this compound, with its distinct substitution pattern, offers a pathway to tailor the electroactive properties of the resulting polymers for specific applications.

    PropertyInfluence of Methoxy GroupInfluence of Tolyl Group
    Oxidation Potential Generally lowers the oxidation potential, facilitating polymerization and doping.Can have a moderate electron-donating effect, influencing redox properties.
    Solubility Can improve solubility in common organic solvents, enhancing processability.May enhance solubility in nonpolar solvents and affect polymer morphology.
    Conductivity Can either enhance or decrease conductivity depending on the overall polymer structure and doping level.Can influence the packing of polymer chains, thereby affecting charge transport.
    Electrochromic Behavior Can modulate the color and switching speed of the polymer in different oxidation states.Can fine-tune the optical properties of the polymer.

    This table provides a generalized overview of the potential effects of methoxy and tolyl groups on the properties of conducting and electroactive polymers derived from aniline-based monomers.

    The secondary amine group in this compound provides a reactive site for its incorporation into condensation polymers such as polyurethanes, polyamides, and epoxy resins.

    Polyurethanes and Polyamides: While direct polymerization of this compound into high molecular weight polyamides can be challenging, it can be functionalized to create diamine monomers. These monomers can then react with diacyl chlorides or dicarboxylic acids to form polyamides. Similarly, it can be modified to create diols for polyurethane synthesis. The aromatic nature of the monomer would contribute to the thermal stability and rigidity of the resulting polymer chains. For example, triphenylamine-based poly(amide-imide)s have shown high glass-transition temperatures and thermal stability.

    Epoxy Resins: Amines are commonly used as curing agents for epoxy resins. The secondary amine in this compound can react with the oxirane rings of epoxy precursors, leading to the formation of a cross-linked thermoset polymer. The incorporation of the methoxy and tolyl groups can modify the properties of the cured epoxy, such as its glass transition temperature, mechanical strength, and chemical resistance. Tertiary aromatic amines are also known to act as cure promoters or accelerators in peroxide-initiated polymerization of unsaturated resins.

    Dye and Pigment Chemistry: Chromophore Design and Optical Properties

    The structure of this compound contains a diarylamine core, which is a common structural motif in various dyes and pigments. The nitrogen atom acts as an electron-donating group (auxochrome), and the aromatic rings constitute the chromophore. The methoxy and tolyl groups can further modulate the electronic and optical properties of dye molecules derived from this compound.

    The design of push-pull dyes, which contain electron-donating and electron-accepting moieties connected by a π-conjugated system, can lead to materials with significant intramolecular charge transfer (ICT) bands. The diarylamine unit of this compound can serve as the electron-donating part of such a system. The specific position of the methoxy group can influence the energy levels of the molecular orbitals and, consequently, the absorption and emission wavelengths of the resulting dye.

    Applications in Non-Linear Optics and Photochromic Materials

    Materials with significant third-order non-linear optical (NLO) properties are of interest for applications in optoelectronics and photonics. Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer characteristics often exhibit large NLO responses. Derivatives of this compound, when incorporated into larger conjugated systems, could potentially exhibit such properties. The electron-donating nature of the diarylamine core can enhance the third-order NLO response.

    Photochromic materials are compounds that can reversibly change their color upon exposure to light. While there is no direct evidence of this compound itself being photochromic, its structural features could be incorporated into the design of photochromic molecules. For example, certain diarylethenes and spiropyrans, known classes of photochromic compounds, could potentially be functionalized with the this compound moiety to tune their photo-switching properties. Color polymorphism, where a compound crystallizes in different forms with distinct colors, has been observed in a related compound, 2,4,6-trinitro-N-(p-tolyl)aniline.

    Coordination Chemistry: this compound as a Ligand in Metal Complexes

    The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The aromatic rings can also participate in π-coordination with certain transition metals.

    Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions is often dependent on the nature of the ligands coordinated to the palladium center. N-heterocyclic carbenes (NHCs) are a prominent class of ligands in this context.

    Aniline derivatives can serve as ancillary ligands in palladium(II)-NHC precatalysts. These aniline-stabilized complexes have shown high activity in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The electronic and steric properties of the aniline ligand can be fine-tuned to optimize the catalytic activity. This compound, with its specific substitution pattern, could potentially be used as a ligand to modulate the reactivity and selectivity of such catalysts. The methoxy and tolyl groups can influence the electron density at the nitrogen atom and the steric environment around the metal center, thereby affecting the catalytic cycle, including oxidative addition and reductive elimination steps.

    Catalyst System ComponentRole in CatalysisPotential Influence of this compound
    Palladium The active metal center that facilitates the cross-coupling reaction.The electronic properties of the ligand can affect the oxidative and reductive states of the palladium.
    N-Heterocyclic Carbene (NHC) A primary, strongly donating ligand that stabilizes the palladium center.The aniline derivative acts as an ancillary, easily displaceable ligand.
    Aniline Ligand Stabilizes the precatalyst and influences its activation and catalytic activity.The methoxy group can enhance electron donation, while the tolyl group provides steric bulk, both of which can tune the catalyst's performance.

    This table illustrates the potential role of this compound as a ligand in a palladium-catalyzed cross-coupling reaction.

    Integration into Metal-Organic Framework (MOF) Synthesis

    Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by judiciously selecting these building blocks. While the direct use of this compound as a primary ligand in widespread MOF synthesis is not extensively documented, its structural attributes suggest its potential as a functional component.

    Table 1: Potential Roles of this compound in MOF Synthesis

    Potential RoleRationaleExpected Impact on MOF Properties
    Functional Co-ligandThe amine and methoxy groups can offer additional coordination sites.Introduction of specific chemical functionalities, influencing guest-host interactions.
    Pore Environment ModifierThe bulky aromatic groups can tailor the size and shape of the MOF pores.Altered selectivity for gas separation or molecular storage.
    Template or Structure-Directing AgentNon-covalent interactions can guide the assembly of the primary ligands and metal nodes.Control over the final topology and dimensionality of the MOF.

    The synthesis of such MOFs would likely proceed via solvothermal or hydrothermal methods, where the metal salt, primary ligand, and this compound (as a co-ligand or modulator) are heated in a suitable solvent. Characterization techniques such as X-ray diffraction, surface area analysis (BET), and thermogravimetric analysis would be crucial to confirm the incorporation of the molecule and to evaluate the properties of the resulting framework.

    Chemo- and Biosensor Development

    The development of sensitive and selective chemo- and biosensors is a rapidly advancing field. The electronic properties of this compound make it a candidate for integration into such sensing platforms.

    Design of Fluorescent Probes and Indicators

    Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. The diphenylamine (B1679370) core, present in this compound, is a known fluorophore. The methoxy and tolyl substituents can modulate the electronic distribution within the molecule, thereby influencing its absorption and emission spectra.

    The design of a fluorescent probe based on this compound would involve its functionalization with a recognition unit that selectively binds to the target analyte. This binding event would then trigger a change in the fluorescence of the diphenylamine core, such as an increase or decrease in intensity (turn-on/turn-off) or a shift in the emission wavelength. Potential analytes could include metal ions, anions, or neutral molecules, depending on the nature of the appended recognition moiety.

    Electrochemical Sensing Platforms and Analyte Recognition

    Electrochemical sensors detect analytes by measuring changes in electrical signals. The aniline moiety in this compound is electrochemically active and can be oxidized at a specific potential. This property can be harnessed for the development of electrochemical sensors.

    An electrochemical sensing platform could be fabricated by immobilizing this compound or a polymer derived from it onto an electrode surface. The interaction of an analyte with the immobilized molecule could alter its redox behavior, leading to a detectable change in the voltammetric or amperometric signal. The selectivity of such a sensor would be dictated by the specific interactions between the analyte and the this compound layer.

    Catalysis: Potential Application in Organocatalysis or as a Precursor for Advanced Catalysts

    The field of catalysis continually seeks novel and efficient catalysts for chemical transformations. The structural features of this compound suggest its potential in both organocatalysis and as a precursor for more complex catalytic systems.

    In organocatalysis, small organic molecules are used to accelerate chemical reactions. While simple diarylamines are not typically strong organocatalysts on their own, they can be functionalized to create more active species. For example, the introduction of chiral moieties onto the this compound scaffold could lead to the development of novel asymmetric organocatalysts.

    Furthermore, this compound can serve as a valuable precursor for the synthesis of more sophisticated catalysts. For instance, it could be used as a ligand for transition metal complexes, where the electronic properties of the diarylamine would influence the catalytic activity of the metal center. Additionally, it could be a building block for the synthesis of larger, more complex organic molecules with tailored catalytic properties.

    Table 2: Potential Catalytic Applications of this compound

    Application AreaPotential Role of this compoundExample Reaction Type
    OrganocatalysisPrecursor for chiral amine catalysts.Asymmetric aldol (B89426) or Michael additions.
    Transition Metal CatalysisLigand for metal complexes.Cross-coupling reactions, hydrogenations.
    Precursor for Advanced CatalystsBuilding block for complex catalyst synthesis.Synthesis of porous organic polymers with catalytic sites.

    Future Perspectives and Unexplored Research Avenues for 3 Methoxy N P Tolyl Aniline

    Development of More Sustainable and Efficient Synthetic Methodologies

    Traditional methods for synthesizing diarylamines, such as the Buchwald-Hartwig amination, have been transformative but often rely on expensive catalysts, sensitive ligands, and batch processing, which can be inefficient for large-scale production. The future of synthesizing 3-Methoxy-N-(p-tolyl)aniline lies in greener and more efficient technologies that address these limitations.

    Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods. flinders.edu.auspringernature.com The application of flow chemistry to the synthesis of this compound is a promising, yet unexplored, avenue for industrial-scale production. Flow systems utilize pumps to move reagents through tubes and reactors, enabling precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.comnih.gov

    Table 1: Comparison of Batch Processing vs. Continuous Flow Synthesis
    ParameterTraditional Batch ProcessingContinuous Flow Synthesis
    Scalability Difficult; often requires re-optimizationEasier; achieved by running the system for longer times
    Safety Lower control over exotherms; risk of thermal runawayExcellent heat transfer; inherently safer for hazardous reactions
    Efficiency Variable mixing and heat transfer; potential for side reactionsPrecise control of parameters; improved yield and selectivity
    Process Control Limited real-time monitoring and controlAmenable to automation and in-line process analytical technology (PAT)

    The merger of photoredox catalysis with transition metal catalysis has revolutionized the formation of C-N bonds. acs.org This dual catalytic approach, often employing an iridium or ruthenium-based photosensitizer and a nickel catalyst, can drive C-N cross-coupling reactions under exceptionally mild conditions using visible light as the energy source. princeton.edu

    This methodology represents a significant future direction for the synthesis of this compound. By avoiding the high temperatures and strong bases often required in traditional palladium-catalyzed systems, photoredox catalysis could offer a more functional group tolerant and energy-efficient route to the target molecule. princeton.edu Research in this area would involve screening various photocatalysts and nickel complexes to optimize the coupling of 3-methoxyaniline with a p-tolyl halide or its derivatives. Furthermore, photoredox catalysis could be employed not just for synthesis but also for the subsequent functionalization of the this compound backbone, opening pathways to novel derivatives.

    Exploration of Novel Reactivity and Unconventional Functionalization Pathways

    Beyond improving existing synthetic routes, a key research frontier is the discovery of entirely new ways to construct and modify the this compound molecule. This involves moving beyond pre-functionalized starting materials towards more direct and atom-economical methods.

    Carbon-hydrogen (C-H) activation has become a paramount strategy in modern organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new chemical bonds. nih.govrsc.org This approach avoids the need for pre-functionalized substrates (like aryl halides or boronic acids), reducing waste and shortening synthetic sequences.

    For this compound, two primary avenues for C-H activation research exist:

    Direct Arylation Synthesis: A future synthetic strategy could involve the direct coupling of 3-methoxyaniline and toluene (B28343) via a twofold C-H activation/amination reaction. While challenging, this would represent the most atom-economical route possible. Recent advances in the direct C-H functionalization of electron-rich arenes suggest that such transformations are becoming increasingly feasible. acs.org

    Post-Synthesis Functionalization: The aromatic rings of this compound contain multiple C-H bonds that could be selectively functionalized. Research could target the development of directing groups or regioselective catalytic systems to install new substituents at specific positions, thereby creating a library of novel derivatives with tailored electronic or steric properties. nih.gov

    Photoinduced and electro-organic reactions offer powerful, sustainable alternatives to conventional reagent-based chemistry. Light and electricity are traceless reagents that can enable unique bond formations and functionalizations.

    Photocatalysis, beyond the dual catalytic systems mentioned earlier, can enable direct C-N coupling under certain conditions. For instance, studies on the photocatalytic coupling of aniline (B41778) derivatives on semiconductor surfaces like platinum-loaded titanium oxide demonstrate the potential for metal-free or heterogeneous catalytic routes. rsc.org Investigating similar pathways for the cross-coupling of 3-methoxyaniline and p-toluidine (B81030) could lead to highly sustainable synthetic methods.

    Electro-organic synthesis provides another promising frontier. By using an electric current to drive redox reactions, it is possible to form reactive intermediates for C-N coupling without the need for chemical oxidants or reductants. Future work could explore the anodic oxidation of 3-methoxyaniline in the presence of p-toluidine (or vice versa) to achieve a direct, environmentally benign cross-coupling.

    Integration into Next-Generation Functional Materials

    The true value of developing novel chemistries for this compound is realized through its application. The electron-rich nature of the diarylamine core makes it an excellent candidate for use in organic electronic materials. acs.org

    Diarylamine and triarylamine derivatives are extensively used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) due to their low ionization potentials and high hole mobility. zenodo.orgnih.gov The specific substitution pattern of this compound, featuring electron-donating methoxy (B1213986) and methyl groups, can be expected to confer favorable electronic properties for this application. Future research should focus on synthesizing high-purity this compound and incorporating it as an HTM layer in OLED devices to evaluate its performance metrics, such as efficiency, brightness, and operational lifetime. nbinno.com Its properties could be benchmarked against established HTMs like TAPC or NPB. nih.gov

    Furthermore, by using the advanced functionalization strategies described in section 7.2, the core molecule could be modified to fine-tune its properties for other applications in organic electronics, such as in organic field-effect transistors (OFETs) or dye-sensitized solar cells (DSSCs). zenodo.org

    Table 2: Potential Applications of this compound Derivatives
    Application AreaRole of Diarylamine CorePotential Research Direction
    Organic Light-Emitting Diodes (OLEDs) Hole-Transporting Material (HTM)Device fabrication and performance testing; comparison with industry standards.
    Organic Photovoltaics (OPVs) Donor material in the active layerSynthesis of derivatives with extended π-conjugation to tune absorption spectra.
    Organic Field-Effect Transistors (OFETs) Active semiconductor layerInvestigation of thin-film morphology and charge carrier mobility.
    Dye-Sensitized Solar Cells (DSSCs) Component of organic dyes or solid-state hole conductorDesign of derivatives with anchoring groups for binding to semiconductor surfaces.

    Self-Assembled Systems and Supramolecular Chemistry

    The presence of both hydrogen bond donors (the N-H group) and acceptors (the methoxy group and the aromatic rings) in this compound suggests its potential to form well-defined supramolecular assemblies. The anilino-phenol recognition motif, for instance, has been studied in cocrystals, revealing the formation of cyclic hydrogen-bonded supramolecular synthons. nih.gov The study of aniline-phenol recognition has led to the characterization of cocrystals containing a closed cyclic hydrogen-bonded tetramer supramolecular synthon. nih.gov These principles could be extended to systems involving this compound, potentially leading to the formation of predictable and stable supramolecular structures.

    Future research could focus on co-crystallization of this compound with various organic molecules containing complementary functional groups to create novel supramolecular architectures. The methoxy and tolyl substituents can be systematically varied to tune the intermolecular interactions and, consequently, the packing and properties of the resulting materials. Computational modeling could play a crucial role in predicting the most stable self-assembled structures, guiding experimental efforts. nih.govaiche.org

    Potential Supramolecular StructuresDriving InteractionsPotential Applications
    1D Nanowiresπ-π stacking, Hydrogen bondingOrganic electronics, Sensors
    2D NanosheetsHydrogen bonding networksMembranes, Catalysis
    Cages/Host-Guest Complexesvan der Waals forces, CH-π interactionsMolecular recognition, Drug delivery

    Nanomaterials Engineering and Surface Functionalization

    The functionalization of nanomaterials with organic molecules is a powerful strategy to tailor their properties and create advanced hybrid materials. nih.gov Diarylamines, including aniline derivatives, have been investigated for the surface modification of various nanoparticles and semiconductor surfaces. acs.orgnih.govnih.gov

    The aniline moiety in this compound can act as a versatile anchor for attachment to the surface of nanoparticles, such as gold, silver, or semiconductor quantum dots. acs.orgiaamonline.org This surface functionalization can enhance the dispersibility of the nanoparticles in different solvents, improve their stability, and introduce new functionalities. For instance, the modification of semiconductor surfaces with amines can tune their reactivity and electronic properties. nih.govnih.govresearchgate.net

    Unexplored research avenues include the use of this compound to functionalize nanoparticles for applications in catalysis, sensing, and optoelectronics. The methoxy and tolyl groups can be further modified post-functionalization to attach other molecules of interest, creating multifunctional nanomaterials.

    NanomaterialFunctionalization StrategyPotential Application
    Gold NanoparticlesThiol-gold interaction (after modification)Biosensors, Drug delivery
    Silicon SurfacesN-Si bond formationMolecular electronics, Passivation layers
    Graphene OxideCovalent bonding via amine groupsComposites, Energy storage

    High-Throughput Screening and Combinatorial Chemistry for Diverse Applications

    High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new molecules with desired properties. nih.govresearchgate.netresearchgate.net The diarylamine scaffold is a privileged structure in medicinal chemistry and materials science, and libraries of diarylamine derivatives have been synthesized and screened for various biological activities and material properties. frontiersin.org

    Combinatorial libraries of this compound analogues could be synthesized by varying the substituents on the aromatic rings. nih.govchemdiv.comresearchgate.netnih.gov These libraries could then be subjected to high-throughput screening to identify hit compounds for a wide range of applications, including pharmaceuticals, organic electronics, and catalysis. nih.govarxiv.org For example, diarylamine derivatives have shown promise as anticancer agents, and a combinatorial library based on this compound could lead to the discovery of new therapeutic leads. frontiersin.org

    Library Design StrategyScreening AssayTarget Application
    Parallel SynthesisCell-based assaysAnticancer drug discovery
    Split-and-Pool SynthesisFluorescence-based assaysOrganic light-emitting diodes (OLEDs)
    Solid-Phase SynthesisCatalytic activity assaysNovel catalysts for organic reactions

    Synergistic Approaches Combining Experimental and Advanced Computational Research

    The integration of experimental and computational methods is crucial for accelerating the discovery and development of new functional molecules. aiche.org Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound, guiding experimental design and interpretation. researchgate.netchemrxiv.org

    Computational studies can be employed to predict the self-assembly behavior of this compound, the nature of its interactions with different surfaces, and its potential reactivity in various chemical transformations. nih.govrsc.org These theoretical predictions can then be validated through targeted experiments. For instance, DFT calculations could predict the optimal conditions for the synthesis of novel supramolecular structures or the most promising nanoparticle surfaces for functionalization.

    A synergistic approach would involve a feedback loop where experimental results are used to refine and validate computational models, leading to more accurate predictions and a deeper understanding of the structure-property relationships of this compound and its derivatives.

    Computational MethodExperimental TechniqueResearch Goal
    Density Functional Theory (DFT)X-ray Crystallography, NMR SpectroscopyElucidate supramolecular structures
    Molecular Dynamics (MD)Atomic Force Microscopy (AFM)Investigate self-assembly on surfaces
    Quantum Mechanics/Molecular Mechanics (QM/MM)High-Throughput Screening (HTS)Predict and validate biological activity

    Conclusion

    Summary of Key Research Findings on 3-Methoxy-N-(p-tolyl)aniline

    Specific research findings dedicated exclusively to this compound are not prominently available in the search results. The compound is understood as a diarylamine, a class of molecules that are important intermediates in organic synthesis. Its synthesis would likely follow established protocols for C-N cross-coupling reactions, such as the palladium-catalyzed Buchwald-Hartwig amination or the copper-catalyzed Ullmann condensation, which are versatile methods for coupling aryl halides with amines. wikipedia.orgwikipedia.org

    Reiteration of the Compound's Significance and Versatility in Modern Organic Chemistry and Materials Science

    The significance of this compound is inferred from its structural class. Diaryl-amines are crucial building blocks for a range of functional materials and biologically active molecules. Their utility stems from the electronic properties conferred by the nitrogen bridge between two aromatic rings, which can be tuned by substituents like the methoxy (B1213986) and tolyl groups. This framework is often found in organic light-emitting diodes (OLEDs), photographic materials, and as precursors for more complex heterocyclic compounds. The versatility of related structures in reductive amination and other synthetic transformations further underscores the potential utility of this compound class. unh.edulabflow.com

    Concluding Outlook on Future Research Trajectories and Potential Impact

    Future research on this compound would likely focus on elucidating its specific physicochemical properties and exploring its potential in materials science and medicinal chemistry. Investigations could include:

    Materials Science: Evaluating its performance as a component in organic electronic devices, such as a host material or a hole-transporting layer in OLEDs.

    Medicinal Chemistry: Using it as a scaffold for the synthesis of novel bioactive compounds, leveraging the known pharmacological importance of the diarylamine motif.

    Catalysis: Developing more efficient and sustainable catalytic methods for its synthesis, potentially moving from precious metal catalysts like palladium to more abundant metals like copper or nickel. acsgcipr.org

    The potential impact of dedicated research into this compound lies in the discovery of new functional materials or pharmaceutical agents with unique properties derived from its specific substitution pattern.

    Q & A

    Basic Research Questions

    Q. What are the optimal catalytic systems for synthesizing 3-Methoxy-N-(p-tolyl)aniline via Buchwald-Hartwig amination?

    • Methodological Answer : The Buchwald-Hartwig amination is a robust method for forming C–N bonds. For this compound, palladium catalysts with ligands such as XPhos or RuPhos are effective. A study achieved 81% yield for a similar compound (4-fluoro-N-(p-tolyl)aniline) using a Pd-based catalyst under mild conditions (80°C, 12 h) . Key parameters include:

    • Catalyst : Pd(OAc)₂ with SPhos ligand.
    • Base : Cs₂CO₃ or K₃PO₄.
    • Solvent : Toluene or dioxane.
    • Substrate ratio : 1:1.2 (aryl halide:amine).
    • Critical Note : Ensure anhydrous conditions to prevent catalyst deactivation.

    Q. How can researchers characterize substituent effects on this compound using NMR spectroscopy?

    • Methodological Answer : Substituents (e.g., methoxy, p-tolyl) influence chemical shifts in 1H^1H and 13C^{13}C NMR. For example:

    • Methoxy group : A singlet at δ ~3.8 ppm (1H^1H) and δ ~55 ppm (13C^{13}C).
    • Aromatic protons : Split into distinct multiplets (δ 6.8–7.2 ppm) due to electron-donating/withdrawing effects .
    • Validation : Compare experimental data with computed spectra (e.g., PubChem’s InChI tools) . Use deuterated solvents (CDCl₃) and variable-temperature NMR to resolve overlapping signals.

    Q. What safety protocols are critical when handling this compound in the lab?

    • Methodological Answer : Adhere to REACH and OSHA guidelines:

    • Ventilation : Use fume hoods (P271) .
    • PPE : Nitrile gloves, lab coats, and safety goggles (P280) .
    • Decontamination : Wash exposed skin with soap/water; avoid inhalation (P261) .
    • Storage : In amber glass vials under nitrogen, away from oxidizers.

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

    • Methodological Answer : Yield discrepancies often stem from:

    • Catalyst loading : Higher Pd concentrations (5 mol%) may improve reproducibility .
    • Impurity profiles : Use HPLC or GC-MS to identify byproducts (e.g., diarylamines) .
    • Reaction monitoring : Employ 19F^{19}F NMR (if fluorine substituents exist) for real-time tracking .
      • Case Study : A 35% yield drop in aziridine synthesis was linked to carboxylic acid impurities; pre-purification of substrates resolved this .

    Q. What strategies enhance the stability of this compound in protic or oxidative environments?

    • Methodological Answer :

    • Protic media : Add radical inhibitors (e.g., BHT) to prevent H-abstraction degradation .
    • Oxidative stability : Replace electron-rich aryl groups with electron-deficient ones (e.g., CF₃) to reduce susceptibility .
    • Encapsulation : Use micellar systems (e.g., SDS) to shield the amine group in aqueous reactions .

    Q. How does the electronic structure of this compound influence its performance in OLED materials?

    • Methodological Answer : The methoxy and p-tolyl groups act as electron donors, enhancing charge transport. Key findings:

    • HOMO-LUMO gap : ~3.1 eV (calculated via DFT), suitable for blue emitters .
    • Device Integration : Derivatives like TPA-AN achieved 51.1% fluorescence quantum yield in OLED-UVOPDs .
    • Optimization : Introduce π-spacers (e.g., anthracene) to improve electroluminescence .

    Q. What mechanistic insights explain the regioselectivity of this compound in transition-metal-free thioamination reactions?

    • Methodological Answer : Aryne intermediates undergo nucleophilic attack at the para position due to:

    • Electronic effects : Methoxy groups direct attack via resonance donation.
    • Steric effects : p-Tolyl groups minimize steric hindrance compared to ortho/meta substituents .
    • Validation : Isotopic labeling (18O^{18}O) and DFT calculations to map reaction pathways .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.